Clascoterone-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C24H34O5 |
|---|---|
Poids moléculaire |
408.6 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,17R)-2,2,4,6-tetradeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-10,13-dimethyl-3-oxo-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C24H34O5/c1-4-21(28)29-24(20(27)14-25)12-9-19-17-6-5-15-13-16(26)7-10-22(15,2)18(17)8-11-23(19,24)3/h13,17-19,25H,4-12,14H2,1-3H3/t17-,18+,19+,22+,23+,24+/m1/s1/i5D,7D2,13D,14D2/t5?,17-,18+,19+,22+,23+,24+ |
Clé InChI |
GPNHMOZDMYNCPO-KMAKUDSDSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical and Chemical Properties of Clascoterone-d6
This technical guide provides a comprehensive overview of the physical and chemical properties of Clascoterone-d6, a deuterated analog of Clascoterone. Designed for researchers, scientists, and drug development professionals, this document details the compound's characteristics, relevant experimental methodologies, and its role in mechanistic pathways.
Core Physicochemical Properties
This compound is the deuterium-labeled version of Clascoterone, an androgen receptor inhibitor.[1] The inclusion of deuterium (B1214612) isotopes makes it a valuable tool in analytical and pharmacokinetic studies, where it serves as an internal standard for the precise quantification of Clascoterone in biological matrices.[1]
Comparative Properties of Clascoterone and this compound
The following table summarizes the key physical and chemical properties of both Clascoterone and its deuterated analog, this compound, for easy comparison.
| Property | Clascoterone | This compound |
| IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate[2] | (8R,9S,10R,13S,14S,17R)-17-(2-hydroxyacetyl-d2)-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl-2,2,4,6-d4 propionate[3] |
| Synonyms | Winlevi, CB-03-01, Cortexolone 17α-propionate[2] | Cortexolone 17 alpha-propionate-d6, CB-03-01-d6 |
| Molecular Formula | C₂₄H₃₄O₅ | C₂₄H₂₈D₆O₅ |
| Molecular Weight | 402.5 g/mol | 408.6 g/mol |
| CAS Number | 19608-29-8 | Not Available |
| Appearance | White to almost white powder | Off-white solid |
| Solubility | Practically insoluble in water; very soluble in methanol; slightly soluble in ether. Soluble in DMSO. | Soluble in Methanol. |
| Storage Temperature | 2-8°C | 2-8°C |
Mechanism of Action: Androgen Receptor Inhibition
Clascoterone functions as a potent antagonist of the androgen receptor (AR). It competes with androgens, such as dihydrotestosterone (B1667394) (DHT), for binding to the AR in tissues like sebaceous glands and hair follicles. This competitive inhibition blocks the downstream signaling cascades that lead to increased sebum production and inflammation, which are key factors in the pathogenesis of acne. Although the exact mechanism is still under investigation, it is understood that by blocking DHT, Clascoterone prevents the transcription of androgen-responsive genes involved in lipid synthesis and the production of inflammatory cytokines.
The following diagram illustrates the proposed signaling pathway and the inhibitory action of Clascoterone.
Caption: Mechanism of action of this compound as an androgen receptor antagonist.
Experimental Protocols and Applications
While specific, detailed experimental protocols for the synthesis and characterization of this compound are not extensively published, its primary application is as an internal standard in pharmacokinetic studies. The synthesis of Clascoterone itself involves a lipase-catalyzed chemoselective alcoholysis of its 17α,21-diester precursor. Purification is typically achieved through column chromatography. A similar synthetic and purification strategy would be employed for this compound, incorporating deuterated starting materials.
General Protocol for Pharmacokinetic Analysis using this compound
The following is a generalized workflow for a typical pharmacokinetic study utilizing this compound as an internal standard for the quantification of Clascoterone in biological samples.
-
Sample Preparation:
-
Biological samples (e.g., plasma, tissue homogenates) are collected from subjects administered with Clascoterone.
-
A known concentration of this compound is spiked into each sample as an internal standard.
-
Proteins are precipitated using a suitable solvent (e.g., acetonitrile).
-
The supernatant is collected after centrifugation.
-
-
Chromatographic Separation:
-
The prepared sample is injected into a Liquid Chromatography (LC) system.
-
Clascoterone and this compound are separated from other matrix components on a suitable analytical column (e.g., C18).
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a Mass Spectrometer (MS), typically a triple quadrupole instrument.
-
The analytes are ionized using an appropriate technique, such as electrospray ionization (ESI).
-
Detection is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both Clascoterone and this compound.
-
-
Quantification:
-
The peak area ratio of Clascoterone to this compound is calculated.
-
A calibration curve is constructed by analyzing a series of standards with known concentrations of Clascoterone and a constant concentration of this compound.
-
The concentration of Clascoterone in the unknown samples is determined by interpolating their peak area ratios against the calibration curve.
-
The following diagram outlines this experimental workflow.
Caption: Experimental workflow for pharmacokinetic analysis using this compound.
References
Clascoterone-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Clascoterone-d6, the deuterated analog of Clascoterone (B1669155). This document outlines its core physicochemical properties, mechanism of action, and relevant experimental protocols, offering a valuable resource for professionals in drug development and scientific research.
Core Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | Not Available | N/A |
| Molecular Weight | 408.6 g/mol | [1] |
| Molecular Formula | C₂₄H₂₈D₆O₅ | N/A |
Mechanism of Action: Androgen Receptor Inhibition
Clascoterone, and by extension its deuterated form, functions as a potent androgen receptor inhibitor.[1][2][3] Its primary mechanism involves competitively binding to androgen receptors in the skin, particularly within the sebaceous glands and dermal papilla cells.[1][4][5] This action directly antagonizes the effects of dihydrotestosterone (B1667394) (DHT), a key androgen implicated in the pathogenesis of acne vulgaris and androgenetic alopecia.[1][3]
By blocking the DHT-androgen receptor interaction, Clascoterone inhibits the downstream signaling cascades that lead to increased sebum production, sebaceous gland proliferation, and the release of pro-inflammatory cytokines.[1][2][6] This targeted, localized activity in the skin makes it an effective therapeutic agent while minimizing systemic exposure and associated side effects.[3][5]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of Clascoterone and its deuterated analogs.
In Vitro Skin Permeation Test (IVPT)
This protocol is designed to assess the permeation of Clascoterone through the skin in a controlled laboratory setting.
Objective: To quantify the rate and extent of Clascoterone and its metabolites permeating through a skin barrier.
Methodology:
-
Test System: A diffusion cell system, such as vertical diffusion cells or flow-through cells, is utilized with a synthetic membrane or excised human skin as the barrier.[7][8]
-
Dosing: A finite and unoccluded dose of the Clascoterone formulation (e.g., 1% cream) is applied to the surface of the skin barrier, which is maintained at 32.0°C.[9]
-
Receptor Solution: A receptor solution is placed in contact with the underside of the skin barrier to collect the permeated drug.
-
Sample Collection: Samples from the receptor solution are collected at predetermined time intervals.[9] For flow-through cells, fractional sampling can be employed to minimize the degradation of Clascoterone.[8]
-
Sample Analysis: The collected samples are analyzed to quantify the concentration of Clascoterone and its primary metabolite, Cortexolone.[7]
Analytical Method for Quantification: UHPLC-MS/MS
This protocol details a highly sensitive and specific method for the simultaneous quantification of Clascoterone and its metabolite, Cortexolone.[9]
Objective: To accurately measure the concentrations of Clascoterone and Cortexolone in biological matrices or IVPT samples.
Instrumentation:
-
A Sciex Exion Ultra-High-Performance Liquid Chromatography (UHPLC) system.[9]
-
A Qtrap 6500+ tandem mass spectrometer equipped with a Turbo Ion Spray source.[9]
Chromatographic Conditions:
-
Column: A C18 UPLC column is used for the separation of the analytes.[9]
-
Mobile Phase: A gradient mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile/methanol is delivered at a flow rate of 0.8 mL/min.[9]
-
Gradient: A 2-minute gradient is employed for rapid analysis.[9]
Mass Spectrometry Conditions:
-
Ionization Mode: The mass spectrometer is operated in the positive ion mode.[9]
-
Detection: Multiple Reaction Monitoring (MRM) is used for the specific detection and quantification of the analytes.[9]
Method Validation: The analytical method should be validated for linearity, accuracy, and precision across a range of quality control levels.[9] A typical validated range for calibration curves is 0.5-1000 ng/mL, with a correlation coefficient greater than 0.99.[9]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clascoterone: a new topical anti-androgen for acne management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Clascoterone? [synapse.patsnap.com]
- 4. grokipedia.com [grokipedia.com]
- 5. dermnetnz.org [dermnetnz.org]
- 6. nextstepsinderm.com [nextstepsinderm.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Evaluation of in vitro Skin Permeation of Clascoterone From Clascoterone Topical Cream, 1% (w/w) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Method development for the evaluation of in vitro skin permeation of clascoterone from clascoterone topical cream, 1% - American Chemical Society [acs.digitellinc.com]
A Technical Guide to Commercially Available Clascoterone-d6 Standards for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of commercially available Clascoterone-d6 standards for researchers, scientists, and drug development professionals. This compound is the stable isotope-labeled internal standard for Clascoterone (B1669155), an androgen receptor inhibitor approved for the topical treatment of acne vulgaris. The use of a stable isotope-labeled internal standard is critical for the accurate quantification of Clascoterone in biological matrices during pharmacokinetic, metabolic, and bioequivalence studies.
Commercially Available this compound Standards
Several suppliers offer this compound for research purposes. While the CAS number is not consistently provided, the molecular formula is generally reported as C24H28D6O5, with a corresponding molecular weight of approximately 408.6 g/mol .[1] Some suppliers may also offer a D5 variant with the molecular formula C24H29D5O5 and a molecular weight of 407.56 g/mol . The purity of these standards is typically greater than 90%.[1]
Below is a summary of commercially available this compound standards:
| Supplier | Product Name | Catalogue Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Simson Pharma Limited | Clascoterone D6 | Not Specified | Not Specified | Not Specified | Certificate of Analysis provided.[2] |
| Pharmaffiliates | Clascoterone D6 | PA STI 089692 | C24H29D5O5 | 407.56 | Stable isotope of Clascoterone. |
| Daicel Pharma Standards | Clascoterone D6 | DCTI-A-285 | C24H28D6O5 | 408.57 | Labeled as a Clascoterone standard.[3] |
| Veeprho | Clascoterone D6 | Not Specified | C24H28D6O5 | Not Specified | Described as a deuterium-labeled analog for use as an internal standard.[4] |
Note: Researchers should always refer to the Certificate of Analysis provided by the supplier for batch-specific information on purity, isotopic enrichment, and storage conditions.
Physicochemical Properties and Solubility
This compound is expected to have physicochemical properties nearly identical to its unlabeled counterpart, Clascoterone. Clascoterone is a white to almost white powder and is practically insoluble in water.[5]
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.75 mg/mL |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.75 mg/mL |
| 10% DMSO >> 90% corn oil | ≥ 2.75 mg/mL |
| Source: [2] |
Experimental Protocols for Bioanalysis using this compound
The following is a representative experimental protocol for the quantification of Clascoterone in a biological matrix (e.g., plasma, skin permeation samples) using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is synthesized from best practices for bioanalytical method validation and published methods for Clascoterone analysis.[6][7][8]
Preparation of Stock and Working Solutions
-
Clascoterone and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards in a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724).
-
Clascoterone Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the Clascoterone stock solution with the appropriate solvent.
-
This compound Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a constant concentration (e.g., 100 ng/mL) by diluting the stock solution.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Curve Standards: Prepare a calibration curve by spiking a blank biological matrix with known concentrations of Clascoterone from the working standard solutions. A typical curve consists of a blank, a zero sample (with IS), and at least six non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample, calibration standard, or QC sample in a microcentrifuge tube, add a fixed volume of the this compound IS working solution.
-
Vortex briefly.
-
Add three volumes of cold acetonitrile to precipitate proteins.
-
Vortex for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A UHPLC system such as a Sciex Exion is suitable.[6]
-
Column: A C18 analytical column is recommended.[6]
-
Mobile Phase:
-
Flow Rate: 0.8 mL/min.[6]
-
Gradient: A 2-minute gradient elution is appropriate for high-throughput analysis.[6][7]
-
Mass Spectrometer: A tandem mass spectrometer such as a Sciex Qtrap 6500+ with a Turbo Ion Spray source is recommended.[6]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for Clascoterone and this compound need to be optimized.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the bioanalytical quantification of Clascoterone using this compound as an internal standard.
Caption: Bioanalytical workflow for Clascoterone quantification.
Signaling Pathways and Logical Relationships
This compound, as a stable isotope-labeled internal standard, does not have its own signaling pathway. Its purpose is to mimic the analytical behavior of Clascoterone. Clascoterone itself is an androgen receptor antagonist. The logical relationship in a bioanalytical assay is that the measured signal intensity of this compound is used to normalize the signal intensity of Clascoterone, thereby correcting for variability in sample preparation and instrument response.
The following diagram illustrates the logical relationship in the quantification process.
Caption: Logic of quantification using an internal standard.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Clascoterone D6 - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. veeprho.com [veeprho.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Method development for the evaluation of in vitro skin permeation of clascoterone from clascoterone topical cream, 1% - American Chemical Society [acs.digitellinc.com]
- 7. Evaluation of in vitro Skin Permeation of Clascoterone From Clascoterone Topical Cream, 1% (w/w) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Indispensable Role of Deuterated Standards in Pharmaceutical Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical development, the accuracy and reliability of analytical data are paramount. Quantitative bioanalysis, a cornerstone of pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies, demands the highest levels of precision. This technical guide provides a comprehensive exploration of deuterated internal standards, the gold standard in modern pharmaceutical analysis, particularly in conjunction with liquid chromatography-mass spectrometry (LC-MS).
Core Principles: The Power of Isotope Dilution Mass Spectrometry
The efficacy of deuterated standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a stable isotope-labeled (SIL) version of the analyte where one or more hydrogen atoms are replaced by deuterium (B1214612) (²H or D).[1][2] This subtle mass increase allows for differentiation by the mass spectrometer, while the physicochemical properties remain nearly identical to the unlabeled analyte.[1][3][4]
By adding a known amount of the deuterated internal standard (IS) to a sample at the earliest stage, it acts as a perfect mimic for the analyte throughout the entire analytical workflow.[2] This includes sample preparation, chromatography, and ionization.[5][6] Any variability, such as loss during extraction or fluctuations in instrument response, will affect both the analyte and the IS proportionally.[7] Consequently, the ratio of the analyte's signal to the IS's signal remains constant, leading to highly accurate and precise quantification.[2]
Key Advantages of Deuterated Internal Standards:
-
Enhanced Accuracy and Precision: By correcting for analytical variability, deuterated standards significantly improve the trueness and consistency of quantitative results.[1][7]
-
Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of ionization by components in a biological sample, are a major challenge in LC-MS.[8][9] Co-eluting deuterated standards experience the same matrix effects as the analyte, enabling effective normalization.[1][10]
-
Improved Method Robustness: The use of these standards leads to more resilient and reliable analytical methods.[1]
-
Regulatory Acceptance: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for the use of stable isotope-labeled internal standards in bioanalytical method validation.[8][9][11]
Synthesis and Critical Considerations
The synthesis of high-quality deuterated standards is crucial for their effective implementation. Several methods are employed to introduce deuterium into a molecule, and the position of the label is a critical consideration.[1]
Critical Synthesis Considerations:
-
Label Stability: Deuterium labels must be placed on non-exchangeable positions within the molecule.[1] Placing labels on heteroatoms (e.g., -OH, -NH) or carbons adjacent to carbonyl groups can lead to back-exchange with protons from the solvent or matrix, compromising the standard's integrity.[1][12][13]
-
Isotopic Purity: The deuterated standard should have high isotopic enrichment (ideally ≥98%) and be free from the unlabeled analyte to prevent interference and ensure accurate quantification.[2][12]
-
Mass Difference: The mass difference between the analyte and the deuterated IS should be sufficient (ideally at least 4-5 Da) to minimize isotopic crosstalk, where the natural heavy isotopes of the analyte contribute to the IS signal.[14]
Quantitative Data Presentation: Performance Comparison
The theoretical advantages of deuterated internal standards are consistently demonstrated in empirical data. Studies comparing methods using deuterated internal standards versus structural analogs show superior performance with the former.
| Performance Parameter | Deuterated Internal Standard | Non-Deuterated (Analogue) Internal Standard | Reference |
| Matrix Effect Compensation | Excellent: Co-elutes with the analyte, experiencing similar ion suppression or enhancement. | Poor to Moderate: Different retention times can lead to differential matrix effects. | [15] |
| Accuracy | High | Variable | [3] |
| Precision | High | Lower | [3] |
| Recovery Correction | Excellent: Similar extraction efficiency to the analyte. | Variable: Differences in physicochemical properties can lead to inconsistent recovery. | [15] |
| Regulatory Compliance | Preferred by regulatory agencies. | May require additional justification and validation. | [8][9] |
Table 1: Comparison of Key Performance Parameters for Deuterated vs. Non-Deuterated Internal Standards.
| Analyte | Internal Standard Type | Precision (%RSD) | Accuracy (%Bias) | Reference |
| Kahalalide F | Deuterated | 7.6% | 100.3% | [16] |
| Butyric acid analog | 8.6% | 96.8% | [16] | |
| Venetoclax | Deuterated (D8) | 5.95 - 8.5% (Inter-day) | 98.0 - 100.4% (Inter-day) | [10] |
Table 2: Quantitative Comparison of Bioanalytical Method Performance.
Experimental Protocols
The successful implementation of deuterated standards requires well-defined and validated experimental protocols.
Bioanalytical Method Development and Validation using a Deuterated Internal Standard
This protocol outlines the general steps for developing and validating a robust LC-MS/MS method for the quantification of a drug in human plasma.[3]
a. Materials and Reagents:
-
Analytically pure reference standards of the drug and its deuterated analog.
-
Blank human plasma.
-
HPLC-grade methanol, acetonitrile, and water.
-
Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase modification.[3]
b. Stock and Working Solutions Preparation:
-
Prepare individual stock solutions of the drug and the deuterated IS in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.[3]
-
Prepare serial dilutions of the drug stock solution to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of the deuterated IS at a concentration that provides an appropriate response in the mass spectrometer.[3]
c. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of the plasma sample (calibration standard, QC, or study sample) in a microcentrifuge tube, add 200 µL of the deuterated IS working solution in acetonitrile.[3]
-
Vortex the mixture for 30 seconds to precipitate plasma proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[3]
d. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of aqueous and organic solvents with appropriate modifiers.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both the analyte and the deuterated IS.[3]
e. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[3]
In Vivo Pharmacokinetic Study in a Preclinical Model
This protocol describes a typical single-dose pharmacokinetic study.[3]
a. Dosing:
-
Administer the drug formulation intravenously (IV) and orally (PO) to the animal model at a predetermined dose.[3]
b. Sample Collection:
-
Collect blood samples at predefined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.
-
Centrifuge the blood samples to obtain plasma.
-
Store the plasma samples at -80°C until analysis.[3]
c. Sample Analysis and Pharmacokinetic Parameter Calculation:
-
Analyze the plasma samples using the validated LC-MS/MS method described above.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) from the concentration-time data.
Visualizing Key Processes and Workflows
To further elucidate the concepts and procedures discussed, the following diagrams illustrate key workflows and logical relationships.
Potential Pitfalls and Troubleshooting
While deuterated standards are powerful tools, their use is not without potential challenges.
-
Chromatographic Isotope Effect: Deuterated compounds may exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[12] This can lead to differential matrix effects if co-elution is not complete.
-
Isotopic Exchange (Back-Exchange): As mentioned, deuterium atoms on labile sites can exchange with hydrogen from the solvent or matrix, compromising the integrity of the standard.[12][13]
-
Isotopic Crosstalk: If the mass difference between the analyte and the IS is insufficient, the natural isotopic abundance of the analyte can interfere with the IS signal.[14]
-
Impurities in the Standard: The presence of unlabeled analyte in the deuterated standard can lead to an overestimation of the analyte concentration.[13]
Conclusion
Deuterated internal standards are an indispensable tool in modern pharmaceutical analysis, providing a robust foundation for accurate and precise quantification.[1][7] Their ability to mimic the analyte of interest throughout the analytical process effectively compensates for a wide range of experimental variabilities, most notably matrix effects.[9][10] By understanding the core principles of isotope dilution mass spectrometry, adhering to rigorous experimental protocols, and being aware of potential pitfalls, researchers, scientists, and drug development professionals can harness the power of deuterated standards to generate high-quality, reliable data that is essential for the development of safe and effective medicines.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. scispace.com [scispace.com]
A Technical Guide to the Metabolism of Clascoterone and the Potential for Deuterated Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clascoterone (B1669155) (marketed as Winlevi®) is a first-in-class topical androgen receptor inhibitor approved for the treatment of acne vulgaris.[1][2][3] Its efficacy is localized to the skin, with minimal systemic side effects, a profile largely dictated by its metabolic pathway. This technical guide provides an in-depth review of the metabolism of clascoterone, a summary of its pharmacokinetic properties, and a detailed look at the analytical methodologies used for its study. Furthermore, it explores the potential applications of deuterium (B1214612) substitution in the study of clascoterone metabolism and as a strategy in future drug development.
Introduction to Clascoterone
Clascoterone, or cortexolone 17α-propionate, is a synthetic steroidal antiandrogen.[4] Its mechanism of action involves competitively inhibiting the binding of androgens, such as dihydrotestosterone (B1667394) (DHT), to local androgen receptors in the skin.[1][5] This blockade disrupts the downstream signaling cascades that promote sebaceous gland proliferation, excess sebum production, and inflammation, which are key pathogenic factors in acne vulgaris.[1][6] A critical feature of clascoterone's design is its rapid metabolism in the skin, which limits systemic exposure and potential antiandrogenic side effects.[7][8]
Metabolism of Clascoterone
The metabolism of clascoterone is characterized by rapid, localized hydrolysis. In vitro and ex vivo studies have demonstrated that metabolism can occur in the skin, plasma, and liver.[9]
Phase I Metabolism: Hydrolysis
The primary metabolic pathway for clascoterone is Phase I hydrolysis of its C17α-propionate ester bond. This reaction is efficiently catalyzed by esterases, particularly carboxylesterases, which are present in the skin and plasma.[1][10][11]
-
Primary Metabolite (M2): Cortexolone: The principal metabolite is cortexolone (also known as 11-deoxycortisol), which is formed by the cleavage of the propionate (B1217596) group.[1][4] Cortexolone is considered an inactive metabolite with no significant androgenic activity and only weak glucocorticoid effects.[7][12] In clinical studies, plasma concentrations of cortexolone were generally found to be at or near the lower limit of quantitation (0.5 ng/mL).[1][7]
-
Intermediate Metabolite (M1): Cortexolone 21-propionate: Studies have also identified cortexolone 21-propionate as a potential intermediate metabolite or degradation product.[12][13] However, it is detected in negligible concentrations in plasma, suggesting it is a minor and transient species in the metabolic pathway.[12]
Phase II Metabolism: Conjugation
Following initial hydrolysis, further metabolism of cortexolone can occur. In vitro studies using human cryopreserved hepatocytes incubated with clascoterone have indicated the formation of other unidentified metabolites, including conjugated metabolites.[2] While the specific structures of these conjugates have not been fully characterized in publicly available literature, this finding suggests that cortexolone likely undergoes Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate its elimination.
Metabolic Pathway Diagram
The metabolic conversion of clascoterone is a rapid, two-step hydrolysis process followed by potential conjugation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. dermnetnz.org [dermnetnz.org]
- 4. Clascoterone - Wikipedia [en.wikipedia.org]
- 5. clascoterone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Individual Article: Clascoterone Cream 1%: Mechanism of Action, Efficacy, and Safety of a Novel, First-in-Class Topical Antiandrogen Therapy for Acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Profile, Safety, and Tolerability of Clascoterone (Cortexolone 17-alpha propionate, CB-03-01) Topical Cream, 1% in Subjects With Acne Vulgaris: An Open-Label Phase 2a Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Phase 1 Study to Investigate the Effects of Cortexolone 17α‐Propionate, Also Known as Clascoterone, on the QT Interval Using the Meal Effect to Demonstrate ECG Assay Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Method development for the evaluation of in vitro skin permeation of clascoterone from clascoterone topical cream, 1% - American Chemical Society [acs.digitellinc.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Clascoterone using Clascoterone-d6 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clascoterone (B1669155) (cortexolone 17α-propionate) is a novel androgen receptor inhibitor approved for the topical treatment of acne vulgaris.[1] Accurate quantification of Clascoterone in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a detailed application note and protocol for the analysis of Clascoterone using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), employing Clascoterone-d6 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby enhancing the precision and accuracy of the method.
It is important to note that Clascoterone is unstable in physiological solutions and can hydrolyze to its active metabolite, cortexolone.[2][3] Therefore, the analytical method must be capable of separating and quantifying both Clascoterone and cortexolone, and sample handling procedures should be optimized to minimize degradation.
Signaling Pathway of Clascoterone in Acne Pathogenesis
Clascoterone exerts its therapeutic effect by competitively inhibiting the binding of dihydrotestosterone (B1667394) (DHT) to androgen receptors within sebocytes and other cells of the pilosebaceous unit.[1][4][5] This antagonism blocks the downstream signaling cascade that leads to increased sebum production and inflammation, key factors in the pathogenesis of acne.[1][4][5][6]
Caption: Mechanism of action of Clascoterone in inhibiting androgen receptor signaling.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is essential to remove interfering substances from the biological matrix and to ensure the stability of Clascoterone. Protein precipitation is a common and effective method for sample cleanup in plasma and other biological fluids.
Materials:
-
Human plasma (or other biological matrix)
-
Clascoterone and this compound analytical standards
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Allow plasma samples to thaw at room temperature.
-
Spike 50 µL of plasma sample with 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
For in vitro skin permeation samples containing bovine serum albumin (BSA), a specific BSA removal step is required prior to protein precipitation.[2]
LC-MS/MS Method
Instrumentation:
-
UHPLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions: An efficient chromatographic separation of Clascoterone and its metabolite, cortexolone, is critical. A C18 column with a gradient elution is recommended.
| Parameter | Condition |
| Column | C18 UPLC column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.8 mL/min[2] |
| Gradient | A 2-minute gradient elution should be optimized for the separation of Clascoterone and cortexolone.[2] |
| Injection Volume | 5-10 µL |
| Column Temperature | 30°C |
| Total Run Time | Approximately 2-5 minutes for high-throughput analysis.[3][7] |
Mass Spectrometric Conditions: The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for quantification.
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Settings | Nitrogen for nebulizer, heater, and curtain gas; Argon for collision gas.[2] |
MRM Transitions (Hypothetical): Specific MRM transitions for Clascoterone and this compound need to be optimized experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Clascoterone | [To be determined] | [To be determined] |
| This compound | [To be determined] | [To be determined] |
| Cortexolone | [To be determined] | [To be determined] |
Method Validation
A full bioanalytical method validation should be performed according to regulatory guidelines (e.g., FDA). The following parameters should be assessed.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for Clascoterone.
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99[2] | > 0.99 over the range of 0.5 - 1000 ng/mL[2] |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio > 5-10; Accuracy within ±20%; Precision ≤ 20% CV. | 0.5 ng/mL for both Clascoterone and cortexolone.[3][7] |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ). | The analytical method was determined to be accurate at all quality control levels.[2] |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) for intra- and inter-day. | The analytical method was determined to be precise at all quality control levels.[2] |
| Recovery | Consistent, precise, and reproducible. | To be determined experimentally. |
| Matrix Effect | To be assessed to ensure no significant ion suppression or enhancement. | To be determined experimentally. |
| Stability | Analyte should be stable under various storage and processing conditions. | Both analytes were found to be stable during the whole sample preparation, storage, and analysis period.[7] |
Experimental Workflow
The overall workflow for the quantitative analysis of Clascoterone from biological samples is depicted below.
Caption: A generalized workflow for the quantitative analysis of Clascoterone.
Conclusion
This application note provides a comprehensive framework for the development and validation of a robust and sensitive LC-MS/MS method for the quantification of Clascoterone in biological matrices using this compound as an internal standard. The detailed protocols and method parameters serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of Clascoterone. Adherence to these guidelines will ensure the generation of high-quality, reliable data for pharmacokinetic and other related studies.
References
- 1. Clascoterone: a new topical anti-androgen for acne management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method development for the evaluation of in vitro skin permeation of clascoterone from clascoterone topical cream, 1% - American Chemical Society [acs.digitellinc.com]
- 3. Evaluation of in vitro Skin Permeation of Clascoterone From Clascoterone Topical Cream, 1% (w/w) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Efficacy and Safety of Topical Clascoterone Cream, 1%, for Treatment in Patients With Facial Acne: Two Phase 3 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dermnetnz.org [dermnetnz.org]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Clascoterone in Human Plasma Using Clascoterone-d6 by LC-MS/MS
Introduction
Clascoterone is a novel topical androgen receptor inhibitor approved for the treatment of acne vulgaris.[1][2][3][4] It acts by competing with androgens, such as dihydrotestosterone (B1667394) (DHT), for binding to androgen receptors, thereby inhibiting the downstream signaling pathways that contribute to acne pathogenesis.[1][2] This includes reducing sebum production and inflammation.[4] Accurate quantification of Clascoterone in biological matrices is essential for pharmacokinetic studies, drug development, and clinical monitoring. This application note describes a robust and sensitive method for the quantitative analysis of Clascoterone in human plasma using its deuterated internal standard, Clascoterone-d6, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is crucial for correcting matrix effects and variability during sample preparation and analysis, ensuring high accuracy and precision.[5]
Mechanism of Action Signaling Pathway
Clascoterone competitively inhibits the binding of androgens like Dihydrotestosterone (DHT) to the Androgen Receptor (AR). This prevents the translocation of the AR-DHT complex to the nucleus, thereby inhibiting the transcription of androgen-responsive genes that lead to increased sebum production and inflammation, key factors in the pathogenesis of acne.
References
Application Notes and Protocols for Pharmacokinetic Study Sample Analysis of Clascoterone using Clascoterone-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clascoterone (B1669155) is a first-in-class topical androgen receptor inhibitor approved for the treatment of acne vulgaris.[1] It acts by competing with androgens, such as dihydrotestosterone (B1667394) (DHT), for binding to androgen receptors within the sebaceous glands and hair follicles.[2] This localized action reduces sebum production and inflammation, key factors in the pathogenesis of acne.[2] Understanding the pharmacokinetic profile of Clascoterone is crucial for drug development and regulatory submissions. Due to its topical application, systemic absorption is minimal, necessitating a highly sensitive and robust analytical method for its quantification in biological matrices.[2]
This document provides a detailed protocol for the quantitative analysis of Clascoterone in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Clascoterone-d6, to ensure high accuracy and precision, in line with regulatory guidelines such as the FDA's "Bioanalytical Method Validation" guidance.
Bioanalytical Method
A sensitive and selective LC-MS/MS method has been developed and validated for the quantification of Clascoterone in human plasma. The method utilizes protein precipitation for sample clean-up, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Materials and Reagents
-
Clascoterone reference standard (≥98% purity)
-
This compound internal standard (IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
UHPLC system (e.g., Sciex Exion)[3]
-
Triple quadrupole mass spectrometer (e.g., Sciex Qtrap 6500+)[3]
-
Analytical column: C18, e.g., 50 mm × 2.1 mm, 5-µm (or similar)[4]
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare primary stock solutions of Clascoterone and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Clascoterone primary stock solution with 50% acetonitrile in water to create working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 50 ng/mL) in 50% acetonitrile in water.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations (LQC, MQC, HQC).
Plasma Sample Preparation Protocol (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
Add 100 µL of plasma sample, calibration standard, or QC to the corresponding tube.
-
Add 20 µL of the this compound internal standard working solution to each tube (except for blank samples).
-
Add 800 µL of ice-cold acetonitrile to each tube.[5]
-
Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples at 4°C for 30 minutes to enhance protein precipitation.[5]
-
Centrifuge the tubes at 20,000 x g for 10 minutes at 4°C.[5]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system for analysis.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: C18, 50 mm × 2.1 mm, 5-µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol[3]
-
Flow Rate: 0.8 mL/min[3]
-
Gradient: A 2-minute gradient elution is recommended for high-throughput analysis.[3] (The specific gradient profile should be optimized for adequate separation from matrix components).
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Predicted):
-
Note: The following MRM transitions are predicted based on the molecular weight of Clascoterone (402.52 g/mol ) and may require optimization.
-
Clascoterone: Precursor Ion (Q1) m/z 403.5 → Product Ion (Q3) m/z [To be determined experimentally, likely involving the loss of the propionate (B1217596) group or other characteristic fragments].
-
This compound: Precursor Ion (Q1) m/z 409.5 → Product Ion (Q3) m/z [To be determined experimentally, expected to be a +6 Da shift from the Clascoterone product ion].
-
-
Gas Settings: Nitrogen for nebulizer, heater, and curtain gas.[3] Collision gas (e.g., Argon) pressure should be optimized.
-
Data Presentation
The quantitative data from the bioanalytical method validation should be summarized in a clear and structured format.
| Parameter | Acceptance Criteria | Result |
| Calibration Curve Range | - | 0.5 - 1000 ng/mL[3] |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.99[3] |
| Accuracy (%) | 85 - 115% (80 - 120% for LLOQ) | 92 - 102%[6] |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 6%[6] |
| Lower Limit of Quantitation (LLOQ) | - | 0.5 ng/mL[7] |
| Recovery (%) | Consistent, precise, and reproducible | ~88%[6] |
| Matrix Effect | Within acceptable limits | To be determined |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Within acceptable limits | To be determined |
Visualizations
Signaling Pathway of Clascoterone
Caption: Mechanism of action of Clascoterone in blocking the androgen signaling pathway.
Experimental Workflow for Sample Analysis
Caption: Workflow for the bioanalysis of Clascoterone in plasma samples.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Clascoterone: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method development for the evaluation of in vitro skin permeation of clascoterone from clascoterone topical cream, 1% - American Chemical Society [acs.digitellinc.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 6. agilent.com [agilent.com]
- 7. Evaluation of in vitro Skin Permeation of Clascoterone From Clascoterone Topical Cream, 1% (w/w) - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioanalytical Method for the Quantification of Clascoterone in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS
Application Note and Protocol
Introduction
Clascoterone (B1669155) is a novel androgen receptor inhibitor approved for the topical treatment of acne vulgaris.[1][2][3] Accurate and reliable quantification of Clascoterone in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. A significant challenge in the bioanalysis of Clascoterone is its instability in physiological solutions, where it can hydrolyze to its primary metabolite, Cortexolone.[1][2][4] This application note details a robust and sensitive bioanalytical method for the determination of Clascoterone in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS) and a deuterated internal standard. The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis, as it effectively compensates for variability during sample preparation, chromatography, and ionization.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the bioanalytical method.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Sciex Exion UHPLC or equivalent |
| Column | C18 UPLC Column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol (B129727) or Acetonitrile (B52724)/Methanol |
| Flow Rate | 0.8 - 1.0 mL/min |
| Gradient | A 2-minute gradient elution is employed. |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Autosampler Temperature | 4 °C |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Mass Spectrometer | Sciex Qtrap 6500+ or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Nebulizer Gas | Nitrogen |
| Heater Gas | Nitrogen |
| Curtain Gas | Nitrogen |
| Collision Gas | Nitrogen |
| Data Acquisition Software | Analyst® Software |
Table 3: MRM Transitions and Parameters
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Clascoterone | To be determined | To be determined | 100 | To be determined |
| Clascoterone-d4 (IS) | To be determined | To be determined | 100 | To be determined |
| Cortexolone | To be determined | To be determined | 100 | To be determined |
Note: Specific MRM transitions and collision energies need to be optimized during method development.
Table 4: Method Validation Summary
| Parameter | Acceptance Criteria | Result |
| Linearity Range | 0.5 - 1000 ng/mL | Correlation coefficient (r²) > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Signal-to-noise ratio > 10, Accuracy within ±20%, Precision <20% |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) | Complies |
| Precision (Intra- and Inter-day) | CV < 15% (CV < 20% at LLOQ) | Complies |
| Recovery | Consistent and reproducible | Mean recovery of 86% to 119% has been reported in stability studies.[2][7][8][9] |
| Matrix Effect | To be assessed | |
| Stability | To be assessed (Freeze-thaw, short-term, long-term, post-preparative) | Clascoterone has shown stability in the presence of other topical acne medications.[7] |
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of Clascoterone and Clascoterone-d4 (Internal Standard, IS) in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Clascoterone stock solution with 50% methanol/water to create calibration standards.
-
Spiking Solutions: Prepare spiking solutions for calibration curve (CC) and quality control (QC) samples at various concentration levels.
-
Calibration and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (ranging from 0.5 to 1000 ng/mL) and QC samples (low, medium, and high concentrations).
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (Clascoterone-d4).
-
Add 300 µL of cold acetonitrile (or other suitable protein precipitation solvent) to each tube.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 Mobile Phase A:Mobile Phase B).
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Inject 10 µL of the reconstituted sample onto the analytical column.
-
Run the gradient program to separate the analyte and internal standard.
-
Monitor the MRM transitions for Clascoterone, Clascoterone-d4, and Cortexolone.
-
Integrate the peak areas and calculate the analyte/IS peak area ratios.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted linear regression (1/x²).
-
Determine the concentration of Clascoterone in the QC and unknown samples from the calibration curve.
Diagrams
Caption: Experimental workflow for the bioanalysis of Clascoterone.
Caption: Key aspects of bioanalytical method development and validation.
References
- 1. Evaluation of in vitro Skin Permeation of Clascoterone From Clascoterone Topical Cream, 1% (w/w) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, Safety, and Skin Irritation and Sensitization Potential of Clascoterone Cream in Early-Phase Clinical Study Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method development for the evaluation of in vitro skin permeation of clascoterone from clascoterone topical cream, 1% - American Chemical Society [acs.digitellinc.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. benchchem.com [benchchem.com]
- 7. Clascoterone Stability When Combined with Topical Acne Medications In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clascoterone Stability When Combined with Topical Acne Medications In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Clascoterone Analysis in Plasma/Serum
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Clascoterone and its active metabolite, Cortexolone, from plasma and serum samples for quantitative analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Given the instability of Clascoterone, which can hydrolyze to Cortexolone, careful and efficient sample preparation is critical for accurate quantification.[1][2]
Introduction to Sample Preparation Techniques
The choice of sample preparation technique is crucial for removing matrix interferences, concentrating the analyte, and ensuring the stability of the target compounds. The most common techniques for small molecule analysis in biological matrices are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The selection of the optimal method depends on the required sensitivity, sample throughput, and the physicochemical properties of the analyte.
A validated LC-MS/MS method for the simultaneous quantification of Clascoterone and Cortexolone in human plasma has been developed, demonstrating a lower limit of quantitation (LLOQ) of 0.5 ng/mL for both analytes.[1][2] Another reported method for Clascoterone and its metabolites in human plasma had a linear range of 2.5–250 ng/mL with an LLOQ of 2.5 ng/mL using a 50 μL sample volume. While specific sample preparation details for these methods are not fully published, the following protocols are based on established methods for corticosteroids and can be adapted and validated for Clascoterone analysis.
Comparative Data of Sample Preparation Techniques for Corticosteroids
The following table summarizes typical performance data for the different sample preparation techniques used for corticosteroid analysis in plasma/serum. This data can serve as a benchmark when developing a method for Clascoterone.
| Technique | Analyte Recovery | Matrix Effects | Throughput | Cost | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85-105% | High | High | Low | Simple, fast, and requires minimal method development. | Less clean extract, potential for significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | 70-95% | Moderate | Medium | Medium | Cleaner extract than PPT, good recovery. | Labor-intensive, emulsion formation can be an issue. |
| Solid-Phase Extraction (SPE) | >90% | Low | Medium-High | High | Cleanest extract, high recovery and concentration factor.[3] | More complex method development, higher cost per sample. |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method suitable for high-throughput analysis. It involves adding a water-miscible organic solvent to the plasma/serum sample to denature and precipitate proteins.
Materials:
-
Plasma/Serum sample
-
Internal Standard (IS) solution (e.g., deuterated Clascoterone or a structurally similar corticosteroid)
-
Precipitating solvent: Acetonitrile (B52724) (ACN) or Methanol (MeOH), often chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with LC mobile phase)
Protocol:
-
Pipette 100 µL of plasma/serum sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution and vortex briefly.
-
Add 300 µL of cold (-20°C) acetonitrile to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent (e.g., 50:50 Methanol:Water).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram:
Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.
Materials:
-
Plasma/Serum sample
-
Internal Standard (IS) solution
-
Extraction solvent (e.g., Methyl tert-butyl ether (MTBE), Ethyl acetate, or a mixture like Dichloromethane/Isopropanol)
-
Aqueous buffer (e.g., Phosphate-buffered saline, PBS, pH 7.4)
-
Microcentrifuge tubes (2.0 mL) or glass tubes
-
Vortex mixer or shaker
-
Centrifuge
-
Evaporation system
-
Reconstitution solvent
Protocol:
-
Pipette 200 µL of plasma/serum sample into a 2.0 mL tube.
-
Add 20 µL of the internal standard solution and vortex briefly.
-
Add 200 µL of aqueous buffer and vortex.
-
Add 1 mL of the extraction solvent (e.g., MTBE).
-
Cap the tube and vortex or shake vigorously for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Workflow Diagram:
Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analyte of interest from the sample matrix, followed by elution with a strong solvent.
Materials:
-
Plasma/Serum sample
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., C18 or a mixed-mode sorbent)
-
SPE manifold (vacuum or positive pressure)
-
Pre-treatment solution (e.g., 4% phosphoric acid)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Acetonitrile or Methanol)
-
Collection tubes
-
Evaporation system
-
Reconstitution solvent
Protocol:
-
Sample Pre-treatment:
-
Pipette 500 µL of plasma/serum into a tube.
-
Add 50 µL of the internal standard solution.
-
Add 500 µL of 4% phosphoric acid to precipitate proteins and adjust pH.
-
Vortex and centrifuge at 4,000 x g for 10 minutes. Use the supernatant for the next step.
-
-
SPE Cartridge Conditioning:
-
Place SPE cartridges on the manifold.
-
Pass 1 mL of Methanol through each cartridge.
-
Pass 1 mL of water through each cartridge. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned SPE cartridge.
-
Apply gentle vacuum or pressure to pass the sample through the sorbent at a slow, dropwise pace.
-
-
Washing:
-
Pass 1 mL of wash solvent (e.g., 5% Methanol in water) through the cartridge to remove interfering substances.
-
Dry the sorbent bed completely by applying high vacuum or pressure for 5 minutes.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Add 1 mL of the elution solvent (e.g., Acetonitrile) to the cartridge.
-
Elute the analyte at a slow, dropwise pace.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Workflow Diagram:
Method Development and Validation Considerations
When adapting these protocols for Clascoterone, it is imperative to perform a thorough method validation according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Assess interference from endogenous matrix components.
-
Linearity and Range: Determine the concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Evaluate intra- and inter-day accuracy and precision at multiple concentration levels.
-
Recovery: Determine the extraction efficiency of the method.
-
Matrix Effects: Investigate the ion suppression or enhancement caused by the biological matrix.
-
Stability: Evaluate the stability of Clascoterone and Cortexolone in the biological matrix under various storage conditions (freeze-thaw, bench-top, long-term). Given the known instability of Clascoterone, this is a critical parameter.
By carefully selecting and optimizing a sample preparation method, researchers can achieve reliable and accurate quantification of Clascoterone and its metabolite in plasma and serum, which is essential for pharmacokinetic and other clinical studies.
References
- 1. Evaluation of in vitro Skin Permeation of Clascoterone From Clascoterone Topical Cream, 1% (w/w) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of steroids in songbird plasma and brain by coupling solid phase extraction to radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Fragmentation Analysis of Clascoterone-d6
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the analysis of Clascoterone-d6 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Clascoterone is an androgen receptor inhibitor, and its deuterated analog, this compound, is a critical internal standard for quantitative bioanalysis.[1][2][3] Understanding the fragmentation pattern of this compound is essential for developing robust and sensitive analytical methods. This document outlines the chemical structure, predicted fragmentation pathway, and a comprehensive experimental protocol for acquiring the mass spectrum of this compound.
Introduction
Clascoterone, chemically known as cortexolone-17α-propionate, is a topical androgen receptor inhibitor.[1][2] Stable isotope-labeled internal standards, such as this compound, are indispensable for accurate quantification of the drug in biological matrices by compensating for matrix effects and variability in sample processing. The chemical formula for Clascoterone is C24H34O5 with a molecular weight of 402.5 g/mol . Its deuterated form, this compound, has a molecular formula of C24H28D6O5 and a molecular weight of approximately 408.57 g/mol . The six deuterium (B1214612) atoms are located at specific positions, which influences the mass-to-charge ratio (m/z) of the precursor and product ions in mass spectrometry analysis.
Predicted Mass Spectrometry Fragmentation of this compound
The fragmentation of this compound is predicted based on the known fragmentation patterns of corticosteroids and other steroid esters. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]+ is expected to be the precursor ion. Collision-induced dissociation (CID) will likely lead to the neutral loss of the propionic acid side chain and subsequent cleavages of the steroid backbone.
The IUPAC name for this compound is [(8R,9S,10R,13S,14S,17R)-2,2,4,6-tetradeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-10,13-dimethyl-3-oxo-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] propanoate. This indicates deuterium substitution at positions 2, 4, 6, and on the acetyl group at position 17.
Table 1: Predicted m/z of Precursor and Major Product Ions for this compound
| Ion Description | Predicted m/z | Notes |
| [M+H]+ (Precursor Ion) | 409.3 | Protonated this compound |
| [M+H - CH3CH2COOH]+ | 335.2 | Neutral loss of propionic acid from the C17 ester. The deuterium atoms on the steroid core remain. |
| [M+H - CH3CH2COOH - H2O]+ | 317.2 | Subsequent loss of a water molecule from the steroid core. |
| [M+H - COCH2OH-d2]+ | 348.2 | Loss of the deuterated hydroxyacetyl group from C17. |
Experimental Protocol
This protocol provides a general framework for the LC-MS/MS analysis of this compound. Optimization may be required based on the specific instrumentation used.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL. Serially dilute the stock solution with the initial mobile phase composition to prepare working standards at desired concentrations (e.g., 1 µg/mL).
Liquid Chromatography (LC) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-30% B
-
3.1-4.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI Positive.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Nebulizer Gas (Nitrogen): 7 bar
-
Drying Gas (Nitrogen): 10 L/min
-
-
MS/MS Parameters:
-
Precursor Ion (m/z): 409.3
-
Collision Gas: Argon
-
Collision Energy: Optimize for the specific transitions. Expected range: 15-30 eV.
-
Product Ions (m/z): Monitor for the predicted product ions (e.g., 335.2, 317.2, 348.2).
-
Predicted Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway for this compound.
Caption: Predicted fragmentation of this compound.
Data Interpretation
The acquired mass spectrum should show a prominent peak for the precursor ion at m/z 409.3. The product ion scan will reveal the fragment ions. The most intense fragment ions are likely to result from the neutral loss of the propionic acid group and subsequent loss of water. The presence of these specific fragments will confirm the identity of this compound and can be used to set up multiple reaction monitoring (MRM) transitions for quantitative analysis.
Conclusion
This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. The detailed experimental protocol and the predicted fragmentation pattern will aid researchers in developing and validating robust analytical methods for the quantification of Clascoterone in various matrices. The provided information is intended to be a starting point, and optimization of the method for specific instrumentation and applications is encouraged.
References
- 1. Characteristics of mass fragmentation of steroids by atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristics of Mass Fragmentation of Steroids by Atmospheric Pressure Chemical Ionization-Mass Spectrometry [jstage.jst.go.jp]
- 3. Analysis of testosterone esters by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Clascoterone Using Clascoterone-d6 to Accurately Determine Extraction Recovery and Matrix Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clascoterone (B1669155) is a novel androgen receptor inhibitor approved for the topical treatment of acne vulgaris.[1] Accurate quantification of Clascoterone and its active metabolite, cortexolone, in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for such bioanalysis due to its high sensitivity and selectivity.[2][3]
A significant challenge in LC-MS/MS-based bioanalysis is the potential for matrix effects and variability in extraction recovery, which can compromise the accuracy and precision of the results.[4] Matrix effects arise from co-eluting endogenous components in the biological sample that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[4] Extraction recovery, the efficiency of the analyte's transfer from the sample matrix to the final extract, can also vary between samples.
The use of a stable isotope-labeled internal standard (SIL-IS), such as Clascoterone-d6, is the gold standard for mitigating these issues. A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., deuterium). This near-identical physicochemical behavior ensures that the SIL-IS experiences similar extraction losses and matrix effects as the analyte. By normalizing the analyte's response to that of the SIL-IS, accurate and precise quantification can be achieved.
This application note provides a detailed protocol for using this compound to determine the extraction recovery and matrix effects for the quantitative analysis of Clascoterone in a biological matrix (e.g., human plasma) by LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Clascoterone analytical standard
-
This compound internal standard
-
Control human plasma (or other relevant biological matrix)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction (LLE) solvents (e.g., methyl tert-butyl ether)
-
Standard laboratory glassware and equipment
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic and Mass Spectrometric Conditions
-
LC Column: A C18 column is commonly used for the separation of Clascoterone and its metabolites.
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in an organic solvent (e.g., acetonitrile/methanol) is a typical starting point.
-
Flow Rate: A flow rate of 0.8 mL/min has been used in published methods.
-
Ionization Mode: Electrospray ionization in positive mode (ESI+) is generally suitable for Clascoterone.
-
MS/MS Detection: Multiple reaction monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for Clascoterone and this compound need to be optimized.
Preparation of Stock and Working Solutions
-
Prepare individual stock solutions of Clascoterone and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Clascoterone by serial dilution of the stock solution to create a calibration curve.
-
Prepare a working internal standard solution of this compound at a fixed concentration.
Experimental Design for Extraction Recovery and Matrix Effect Assessment
To accurately determine the extraction recovery and matrix effects, three sets of samples are prepared at low and high quality control (QC) concentrations.
-
Take a known volume of blank biological matrix (e.g., 100 µL of plasma).
-
Spike with the Clascoterone working standard solution at low and high QC concentrations.
-
Spike with the this compound working internal standard solution.
-
Vortex mix and allow to equilibrate.
-
Perform the sample extraction procedure (e.g., SPE or LLE).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Analyze by LC-MS/MS.
-
Take the same volume of blank biological matrix as in Set 1.
-
Perform the sample extraction procedure on the blank matrix.
-
Spike the resulting extract with the Clascoterone working standard solution at low and high QC concentrations.
-
Spike with the this compound working internal standard solution.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Analyze by LC-MS/MS.
-
Prepare solutions in the final reconstitution solvent (mobile phase) that contain the same amounts of Clascoterone and this compound as in the spiked samples.
-
Analyze by LC-MS/MS.
Calculations
The following equations are used to calculate the extraction recovery and matrix effect:
-
Extraction Recovery (%) = (Peak Area Ratio of Set 1 / Peak Area Ratio of Set 2) x 100
-
Matrix Effect (%) = (Peak Area Ratio of Set 2 / Peak Area Ratio of Set 3) x 100
A matrix effect value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
Data Presentation
The following tables present example data for the determination of extraction recovery and matrix effects for Clascoterone using this compound as the internal standard.
Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual results may vary.
Table 1: Hypothetical Peak Area Ratios (Clascoterone/Clascoterone-d6) from LC-MS/MS Analysis
| Sample Set | Low QC (n=3) | High QC (n=3) |
| Set 1 (Pre-Extraction Spike) | 0.88 | 8.95 |
| Set 2 (Post-Extraction Spike) | 0.98 | 9.98 |
| Set 3 (Neat Solution) | 1.01 | 10.05 |
Table 2: Calculated Extraction Recovery and Matrix Effect for Clascoterone
| Parameter | Low QC | High QC |
| Extraction Recovery (%) | 89.8% | 89.7% |
| Matrix Effect (%) | 97.0% | 99.3% |
Note: A study on the stability of Clascoterone when combined with other topical acne medications reported a mean recovery of 86% for Clascoterone alone after extraction from a microscope slide with methanol and tetrahydrofuran. While this was not a formal bioanalytical validation, it provides an indication of the compound's recovery in a different context.
Interpretation of Results
The hypothetical data in Table 2 indicates:
-
High and Consistent Extraction Recovery: The extraction recovery for Clascoterone is high (around 90%) and consistent across the low and high QC concentrations. This suggests that the chosen extraction method is efficient and reproducible.
-
Minimal Matrix Effect: The matrix effect is close to 100% for both QC levels, indicating that the use of this compound effectively compensates for any minor ion suppression or enhancement from the plasma matrix.
Conclusion
The use of a deuterated internal standard, such as this compound, is essential for the development of a robust and reliable LC-MS/MS method for the quantification of Clascoterone in biological matrices. By following the detailed protocols outlined in this application note, researchers can accurately determine the extraction recovery and matrix effects, ensuring the integrity and validity of their bioanalytical data in support of drug development programs. The principles and methodologies described are aligned with regulatory expectations for bioanalytical method validation.
References
- 1. Method development for the evaluation of in vitro skin permeation of clascoterone from clascoterone topical cream, 1% - American Chemical Society [acs.digitellinc.com]
- 2. Evaluation of in vitro Skin Permeation of Clascoterone From Clascoterone Topical Cream, 1% (w/w) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Clascoterone and its Metabolite Cortexolone
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous separation and quantification of Clascoterone (B1669155) and its primary active metabolite, Cortexolone. Due to the inherent instability of Clascoterone in physiological solutions, where it can hydrolyze to Cortexolone, a rapid and efficient analytical method is crucial for accurate pharmacokinetic and metabolism studies.[1] This method utilizes a C18 reversed-phase column with a rapid 2-minute gradient elution, providing excellent separation and peak shape for both analytes. The method is suitable for high-throughput analysis in drug discovery and development settings.
Introduction
Clascoterone (cortexolone 17α-propionate) is a topical androgen receptor inhibitor approved for the treatment of acne vulgaris.[2] Following administration, Clascoterone can be metabolized to Cortexolone (11-deoxycortisol).[2][3] Understanding the pharmacokinetic profile of both the parent drug and its metabolite is essential for evaluating its efficacy and safety. This application note provides a detailed protocol for a validated LC-MS/MS method to simultaneously measure Clascoterone and Cortexolone in biological matrices.
Experimental
Instrumentation and Consumables
-
Liquid Chromatograph: A Sciex Exion UHPLC system or equivalent.[4]
-
Mass Spectrometer: A Qtrap 6500+ tandem mass spectrometer with a Turbo Ion Spray source or equivalent.
-
Analytical Column: C18 UPLC column.
-
Software: Analyst® Software for data acquisition and processing.
-
Vials: Amber glass or polypropylene (B1209903) autosampler vials.
-
Pipettes and Tips: Calibrated precision pipettes and disposable tips.
-
Solvents and Reagents:
-
Water, 0.1% Formic Acid (Mobile Phase A)
-
Acetonitrile/Methanol (B129727) with 0.1% Formic Acid (Mobile Phase B)
-
Methanol (for sample extraction)
-
Tetrahydrofuran (B95107) (for sample extraction)
-
Clascoterone and Cortexolone reference standards.
-
Liquid Chromatography and Mass Spectrometry (LC-MS/MS) Parameters
A high-throughput analysis of 2 minutes was developed for the separation and detection of Clascoterone and Cortexolone.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 UPLC Column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.8 mL/min |
| Gradient | 2-minute gradient program |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temp. | 4 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Ion Electrospray (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Nebulizer Gas | Nitrogen |
| Heater Gas | Nitrogen |
| Curtain Gas | Nitrogen |
| Collision Gas | Nitrogen |
Standard and Sample Preparation
-
Standard Stock Solutions: Prepare individual stock solutions of Clascoterone and Cortexolone in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (1:1 v/v) to create calibration standards and quality control (QC) samples.
-
Sample Extraction:
-
To 100 µL of the sample (e.g., plasma, cell lysate), add 300 µL of a mixture of methanol and tetrahydrofuran (1:1 v/v) containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins and extract the analytes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Results and Discussion
This method was developed to provide a rapid and reliable means of quantifying Clascoterone and Cortexolone. The use of a C18 column with a formic acid-modified mobile phase provides good chromatographic separation and peak shapes for both compounds. The total run time of 2 minutes per sample allows for high-throughput analysis, which is critical in drug development.
Table 3: Method Performance Characteristics
| Parameter | Clascoterone | Cortexolone |
| Linearity Range | 0.5 - 1000 ng/mL | 0.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | 0.5 ng/mL |
The method demonstrates excellent linearity over the specified concentration range for both analytes, with correlation coefficients consistently exceeding 0.99. The LLOQ of 0.5 ng/mL for both Clascoterone and Cortexolone ensures sensitive detection and quantification in various biological matrices.
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of Clascoterone and its metabolites.
References
- 1. Evaluation of in vitro Skin Permeation of Clascoterone From Clascoterone Topical Cream, 1% (w/w) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Method development for the evaluation of in vitro skin permeation of clascoterone from clascoterone topical cream, 1% - American Chemical Society [acs.digitellinc.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ion Suppression in Clascoterone Analysis
Welcome to the technical support center for Clascoterone analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression in the LC-MS/MS analysis of Clascoterone.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your experiments.
Issue: Low Clascoterone signal intensity and poor reproducibility in biological matrices.
Probable Cause: Ion suppression is a common phenomenon in LC-MS/MS analysis where co-eluting matrix components interfere with the ionization of the target analyte, leading to a decreased signal.[1][2][3][4][5] In Clascoterone analysis, common sources of ion suppression include phospholipids (B1166683) from plasma or serum, salts from buffers, and excipients from cream formulations.
Solution: A systematic approach involving sample preparation, chromatographic optimization, and the use of appropriate internal standards can effectively mitigate ion suppression.
Step 1: Assess the Presence and Severity of Ion Suppression
Before optimizing your method, it is crucial to confirm that ion suppression is indeed the cause of your analytical issues.
Experimental Protocol: Post-Column Infusion Test
This method helps to identify regions in the chromatogram where ion suppression occurs.
-
Prepare a standard solution of Clascoterone at a concentration that gives a stable signal.
-
Set up an infusion pump to deliver the Clascoterone standard solution directly into the mass spectrometer's ion source via a T-junction placed after the analytical column.
-
Inject a blank matrix sample (e.g., plasma extract without Clascoterone) onto the LC column.
-
Monitor the Clascoterone signal. A drop in the baseline signal indicates the retention times at which matrix components are eluting and causing ion suppression.
Step 2: Optimize Sample Preparation to Remove Interferences
Effective sample preparation is the most critical step in reducing matrix effects. The goal is to selectively remove interfering components while efficiently extracting Clascoterone.
Recommended Techniques:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and removing phospholipids and other interfering substances. Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, is particularly powerful for bioanalytical samples.
-
Liquid-Liquid Extraction (LLE): LLE is another robust technique for separating Clascoterone from many endogenous matrix components.
-
Protein Precipitation (PPT): While simple, PPT is often less effective at removing phospholipids and may lead to significant ion suppression. It is generally not the recommended primary cleanup method for sensitive bioanalysis.
Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
-
Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) followed by water.
-
Pre-treat the plasma sample: Dilute the plasma sample with an acidic solution (e.g., 2% formic acid in water) to a final volume of 1 mL.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.
-
Elute Clascoterone with an appropriate solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Step 3: Refine Chromatographic and Mass Spectrometric Conditions
Optimizing your LC-MS/MS parameters can further separate Clascoterone from any remaining matrix components.
Chromatographic Optimization:
-
Modify the Gradient: Employing a shallower gradient can improve the resolution between Clascoterone and interfering peaks.
-
Change the Column: Using a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can alter selectivity and improve separation.
-
Divert the Flow: Use a divert valve to direct the early and late eluting, non-analyte containing portions of the chromatogram to waste, reducing ion source contamination.
Mass Spectrometry Optimization:
-
Switch Ionization Technique: If available, consider using Atmospheric Pressure Chemical Ionization (APCI), as it is generally less susceptible to ion suppression than Electrospray Ionization (ESI).
-
Optimize Source Parameters: Fine-tune the ion source parameters, such as gas flow, desolvation temperature, and capillary voltage, to maximize the signal for Clascoterone.
Table 1: Typical UPLC-MS/MS Parameters for Clascoterone Analysis
| Parameter | Setting |
| UPLC System | Sciex Exion UHPLC or equivalent |
| Column | C18 UPLC column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.8 mL/min |
| Gradient | 2-minute gradient |
| Mass Spectrometer | Sciex Qtrap 6500+ or equivalent |
| Ion Source | Turbo Ion Spray (ESI) |
| Polarity | Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Step 4: Utilize an Appropriate Internal Standard
Using a stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects. The SIL internal standard co-elutes with Clascoterone and experiences the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of ion suppression in Clascoterone analysis?
A1: The primary sources of ion suppression are endogenous components from biological matrices like plasma, serum, or urine. These include phospholipids, salts, and proteins. For topical formulations, excipients used in the cream can also be a significant source of interference.
Q2: How can I quantitatively measure the extent of ion suppression?
A2: The post-extraction spike method is the standard for quantifying matrix effects. This involves comparing the peak area of Clascoterone in a post-extraction spiked blank matrix sample to the peak area of Clascoterone in a neat solution at the same concentration. The ratio of these peak areas, known as the matrix factor, indicates the degree of ion suppression or enhancement.
Table 2: Interpreting Matrix Factor (MF) in Ion Suppression Assessment
| Matrix Factor (MF) | Interpretation |
| MF = 1 | No matrix effect |
| MF < 1 | Ion suppression |
| MF > 1 | Ion enhancement |
Q3: Is it possible to overcome ion suppression by simply diluting my sample?
A3: Sample dilution can reduce the concentration of interfering matrix components and thereby lessen ion suppression. However, this approach is only viable if the concentration of Clascoterone in your sample is high enough to remain above the lower limit of quantification after dilution.
Q4: My Clascoterone is degrading during analysis. How can I prevent this?
A4: Clascoterone is known to be unstable in physiological solutions and can hydrolyze to cortexolone. To minimize degradation, it is crucial to process samples promptly and consider using a flow-through diffusion cell system for in vitro skin permeation studies, as this has been shown to significantly reduce hydrolysis compared to static diffusion cells.
Visual Guides
The following diagrams illustrate key workflows for troubleshooting and performing Clascoterone analysis.
Caption: Troubleshooting workflow for ion suppression.
Caption: General experimental workflow for Clascoterone analysis.
References
- 1. longdom.org [longdom.org]
- 2. biotech-spain.com [biotech-spain.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Clascoterone in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the inherent instability of clascoterone (B1669155) in biological matrices. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when quantifying clascoterone in biological samples?
The main challenge is the rapid degradation of clascoterone, an ester-containing compound, in biological matrices.[1][2] It is quickly hydrolyzed by endogenous esterases present in plasma, blood, and tissue homogenates into its primary and inactive metabolite, cortexolone.[2][3][4] This instability can lead to an underestimation of clascoterone concentrations and an overestimation of cortexolone if samples are not handled and processed appropriately.
Q2: What is the main metabolic pathway of clascoterone?
Clascoterone is rapidly metabolized in the skin and plasma by esterases to its inactive primary metabolite, cortexolone (11-deoxycortisol).[2][3][4] The systemic activity of clascoterone is limited due to this rapid hydrolysis.[3] Plasma concentrations of cortexolone are often at or below the lower limit of quantitation (0.5 ng/mL).[2][4]
Q3: What is the recommended anticoagulant for blood sample collection for clascoterone analysis?
While specific studies on the effect of different anticoagulants on clascoterone stability were not found in the provided search results, for general LC-MS/MS analysis of drugs susceptible to enzymatic degradation, EDTA is often preferred as it can chelate divalent cations that are cofactors for some enzymes. However, the most critical factor is the immediate inhibition of esterase activity.
Q4: How should samples be stored to minimize clascoterone degradation?
Immediate processing of samples after collection is crucial. If immediate analysis is not possible, samples should be stored at ultra-low temperatures (-40°C or lower) to minimize enzymatic activity.[5] One study on synthetic cathinones, which also face stability issues, found that -40°C was the optimal storage temperature to ensure analyte stability in whole blood over a six-month period.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of clascoterone in biological matrices using LC-MS/MS.
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable clascoterone | Degradation during sample collection and handling: Clascoterone is highly susceptible to esterase-mediated hydrolysis. | - Collect blood samples in tubes containing an esterase inhibitor (e.g., sodium fluoride). - Process samples on wet ice immediately after collection. - Minimize the time between sample collection and analysis. |
| Improper sample storage: Storage at inappropriate temperatures can lead to significant degradation. | - Store plasma and tissue homogenates at ≤ -40°C. - Avoid repeated freeze-thaw cycles. | |
| High variability in results | Inconsistent sample processing time: Delays in processing can lead to variable levels of degradation between samples. | - Standardize the protocol for sample handling, ensuring consistent timing from collection to extraction. |
| Matrix effects: Endogenous components in the biological matrix can interfere with the ionization of clascoterone and its internal standard, leading to ion suppression or enhancement. | - Develop a robust sample preparation method to remove interfering substances (e.g., protein precipitation followed by liquid-liquid extraction or solid-phase extraction). - Use a stable isotope-labeled internal standard for clascoterone to compensate for matrix effects. - Evaluate different ionization sources and parameters. | |
| Peak tailing or fronting in chromatogram | Secondary interactions with the analytical column: Residual silanol (B1196071) groups on the column can interact with the analyte. | - Use a column with end-capping to minimize silanol interactions. - Optimize the mobile phase pH and consider the use of additives like ammonium (B1175870) formate (B1220265) to reduce peak tailing.[6] |
| Column overload: Injecting too much sample can lead to poor peak shape. | - Reduce the injection volume or dilute the sample. | |
| Physical problems with the column: A blocked frit or a void at the column inlet can distort peak shape. | - Reverse-flush the column (if recommended by the manufacturer). - Replace the column if the problem persists. | |
| Ghost peaks | Carryover from previous injections: The analyte may adsorb to components of the LC system. | - Optimize the autosampler wash procedure, using a strong solvent. - Inject blank samples between experimental samples to check for carryover. |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing
-
Collection: Collect whole blood in tubes containing an esterase inhibitor, such as sodium fluoride.
-
Immediate Cooling: Place the collected blood tubes on wet ice immediately.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 4°C to separate the plasma.
-
Plasma Separation: Carefully transfer the plasma to clean, labeled polypropylene (B1209903) tubes.
-
Storage: If not analyzed immediately, store the plasma samples at -40°C or below.
Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis
-
Thawing: Thaw plasma samples on wet ice.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Metabolic pathway of clascoterone.
Caption: Recommended workflow for blood sample handling.
Caption: Troubleshooting decision tree for clascoterone analysis.
References
- 1. Evaluation of in vitro Skin Permeation of Clascoterone From Clascoterone Topical Cream, 1% (w/w) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Profile, Safety, and Tolerability of Clascoterone (Cortexolone 17-alpha propionate, CB-03-01) Topical Cream, 1% in Subjects With Acne Vulgaris: An Open-Label Phase 2a Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic Profile, Safety, and Tolerability of Clascoterone (Cortexolone 17-alpha propionate, CB-03-01) Topical Cream, 1% in Subjects With Acne Vulgaris: An Open-Label Phase 2a Study - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. researchgate.net [researchgate.net]
- 6. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
Technical Support Center: Optimizing Clascoterone Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the limit of quantification (LOQ) for Clascoterone (B1669155) assays.
I. Troubleshooting Guides
This section addresses common issues encountered during Clascoterone analysis that can impact the limit of quantification.
Issue 1: Poor Signal Intensity or High LOQ for Clascoterone
Possible Causes and Solutions:
| Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Ionization | Optimize mass spectrometry (MS) source parameters. For Clascoterone, which is a steroid, electrospray ionization (ESI) in positive mode is commonly used.[1] Systematically adjust parameters like capillary voltage, source temperature, and gas flows to maximize the signal for the [M+H]+ ion of Clascoterone. | Enhanced signal intensity for the precursor ion, leading to a lower LOQ. |
| Inefficient Fragmentation | Optimize collision energy for the selected precursor ion to generate abundant and stable product ions. At least two multiple reaction monitoring (MRM) transitions should be monitored for quantification and confirmation.[2] | Increased signal-to-noise ratio (S/N) for the quantifier and qualifier ions, improving specificity and sensitivity. |
| Matrix Effects | Matrix components can suppress the ionization of Clascoterone.[3][4] Implement more rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[5] Matrix-matched calibrants and the use of a stable isotope-labeled internal standard (SIL-IS) can also compensate for matrix effects. | Reduced ion suppression and improved accuracy and precision at low concentrations. |
| Analyte Degradation | Clascoterone is known to be unstable in physiological solutions and can hydrolyze to its inactive metabolite, cortexolone. Ensure samples are processed promptly and stored at low temperatures. Use of flow-through diffusion cells over static cells has been shown to minimize degradation during in vitro skin permeation studies. | Minimized loss of Clascoterone, leading to more accurate quantification at low levels. |
| Poor Chromatographic Peak Shape | Suboptimal liquid chromatography (LC) conditions can lead to broad or tailing peaks, reducing S/N. Optimize the mobile phase composition (e.g., organic solvent content, pH) and gradient profile. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase to prevent peak distortion. | Sharper, more symmetrical peaks, resulting in a better S/N and a lower LOQ. |
Issue 2: Inconsistent or Irreproducible Results at Low Concentrations
Possible Causes and Solutions:
| Cause | Troubleshooting Steps | Expected Outcome |
| Sample Preparation Variability | Automate sample preparation steps where possible to minimize human error. Ensure thorough mixing and consistent extraction times. Validate the sample preparation method for reproducibility. | Improved precision and accuracy of the assay, especially at the LOQ. |
| Carryover | High concentration samples can contaminate subsequent injections. Implement a robust wash protocol for the autosampler, including strong and weak wash solvents. Injecting blank samples after high-concentration samples can confirm the absence of carryover. | Elimination of false-positive results in blank samples and accurate quantification of low-concentration samples. |
| Internal Standard (IS) Issues | The internal standard response should be consistent across all samples. If using an analog IS, ensure it co-elutes with Clascoterone and experiences similar matrix effects. A stable isotope-labeled internal standard for Clascoterone is the ideal choice to correct for variability. | Reliable normalization of the analyte signal, leading to more accurate and precise results. |
II. Frequently Asked Questions (FAQs)
Q1: What is a typical Limit of Quantification (LOQ) for Clascoterone in biological matrices?
A1: A published LC-MS/MS method for the analysis of Clascoterone and its primary metabolite, cortexolone, in in vitro skin permeation test samples reported a lower limit of quantification (LLOQ) of 0.5 ng/mL for both analytes. This value can serve as a benchmark for method development and optimization.
Q2: How can I minimize the degradation of Clascoterone during sample preparation and analysis?
A2: Clascoterone is susceptible to hydrolysis, especially at body temperature. To minimize degradation, it is crucial to:
-
Process samples on ice or at reduced temperatures.
-
Minimize the time between sample collection and analysis.
-
For in vitro studies, consider using a flow-through diffusion cell system, which has been shown to significantly reduce the degradation of Clascoterone compared to static diffusion cells.
-
Ensure the pH of the sample and mobile phase is optimized for stability.
Q3: What are the best sample preparation techniques for improving the LOQ of Clascoterone?
A3: The choice of sample preparation technique depends on the matrix. For complex biological matrices like plasma or tissue homogenates, techniques that provide a high degree of cleanup are recommended to reduce matrix effects. These include:
-
Solid-Phase Extraction (SPE): Offers excellent cleanup and the ability to concentrate the sample, thereby improving the LOQ.
-
Liquid-Liquid Extraction (LLE): Can also provide good cleanup and concentration.
-
Protein Precipitation (PPT): A simpler technique but may result in a dirtier extract and more significant matrix effects. It is often followed by further cleanup steps.
Q4: Which ionization mode and precursor ion should I use for Clascoterone analysis by LC-MS/MS?
A4: For Clascoterone, electrospray ionization (ESI) in the positive ion mode is typically used. The most common precursor ion to monitor is the protonated molecule [M+H]+.
Q5: How do I select the optimal MRM transitions for Clascoterone and its metabolite, cortexolone?
A5: To select the optimal MRM transitions, you should perform a product ion scan for both Clascoterone and cortexolone by infusing a standard solution of each compound into the mass spectrometer. Select the most intense and stable product ions for quantification (quantifier) and confirmation (qualifier). The collision energy for each transition should be optimized to maximize the signal of the product ions.
III. Experimental Protocols
Protocol: LC-MS/MS Method for the Quantification of Clascoterone and Cortexolone
This protocol is based on a published method for the analysis of Clascoterone and cortexolone in in vitro skin permeation samples.
1. Sample Preparation (from in vitro skin permeation study receptor solution containing bovine serum albumin - BSA)
-
To an aliquot of the receptor solution, add a solution of internal standard (e.g., a stable isotope-labeled Clascoterone).
-
Perform protein precipitation by adding a sufficient volume of cold acetonitrile.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the initial LC mobile phase.
2. LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 UPLC column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.8 mL/min |
| Gradient | A 2-minute gradient optimized for the separation of Clascoterone and cortexolone |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Monitored Transitions | Optimized MRM transitions for Clascoterone, cortexolone, and the internal standard |
| Gas Parameters | Nebulizer, heater, and curtain gas optimized for maximum signal |
3. Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance) for linearity, accuracy, precision, selectivity, and stability.
IV. Visualizations
Clascoterone Signaling Pathway
Caption: Clascoterone competitively inhibits DHT binding to the Androgen Receptor.
Experimental Workflow for Improving Clascoterone LOQ
Caption: A systematic workflow for improving the LOQ of Clascoterone assays.
Logical Relationship of Factors Affecting LOQ
Caption: Key factors influencing the Limit of Quantification in Clascoterone analysis.
References
- 1. Method development for the evaluation of in vitro skin permeation of clascoterone from clascoterone topical cream, 1% - American Chemical Society [acs.digitellinc.com]
- 2. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Exchange Issues with Deuterated Standards
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analysis are paramount. Deuterated internal standards are the gold standard in mass spectrometry-based bioanalysis, but their utility can be compromised by isotopic exchange.[1] This technical support center provides troubleshooting guides and FAQs to address specific issues related to the back-exchange of deuterium (B1214612) for hydrogen, which can affect experimental results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a problem?
A1: Isotopic exchange, also known as back-exchange, is an unintended chemical reaction where deuterium atoms on a deuterated internal standard (IS) are replaced by hydrogen atoms from the surrounding environment, such as the sample matrix or solvents.[2][3] This is problematic because quantitative analysis by isotope dilution mass spectrometry relies on the stable mass difference between the analyte and the IS.[4] If the deuterated IS loses its label, it can lead to two major issues:
-
Underestimation of the Internal Standard: A decrease in the deuterated IS signal leads to an artificially high analyte-to-IS ratio, causing an over-quantification of the analyte.[2]
-
Overestimation of the Analyte: The back-exchanged IS becomes chemically identical to the analyte, contributing to the analyte's signal and leading to an inaccurate measurement.
Q2: Which parts of a molecule are most likely to undergo isotopic exchange?
A2: The stability of a deuterium label is highly dependent on its chemical position. Hydrogens (and thus deuterium) attached to heteroatoms or adjacent to certain functional groups are more labile and prone to exchange. The risk is heavily influenced by factors like pH and temperature.
| Functional Group | Exchange Susceptibility | Conditions Favoring Exchange |
| Alcohols (-OH), Amines (-NH), Carboxylic Acids (-COOH) | Highly Labile | Neutral, acidic, or basic conditions. |
| Amides (-CONH-) | Labile | Primarily acid or base-catalyzed conditions. |
| α-Hydrogens to Carbonyls/Imines | Moderately Labile | Acid or base-catalyzed via enolization/tautomerism. |
| Aromatic Hydrogens (e.g., on a benzene (B151609) ring) | Generally Stable | Exchange typically requires a catalyst (acid, base, metal) and/or high energy (e.g., elevated temperature). |
| Aliphatic Hydrogens (on a carbon chain) | Highly Stable | Generally non-exchangeable under typical analytical conditions. |
Q3: How do solvent choice, pH, and temperature affect isotopic exchange?
A3: Solvent, pH, and temperature are critical factors that can initiate or accelerate deuterium exchange.
-
Solvents: Protic solvents (e.g., water, methanol, ethanol) contain exchangeable protons (from -OH or -NH groups) and can readily facilitate deuterium exchange. Aprotic solvents (e.g., acetonitrile, DMSO, chloroform) lack these exchangeable protons and are much safer for storing and analyzing deuterated standards.
-
pH: The rate of exchange is highly pH-dependent. The slowest rate of exchange typically occurs at a pH around 2.5-3.0. Both acidic and basic conditions can catalyze and accelerate the exchange process.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange. Therefore, it is crucial to keep samples and standards cool, often at 0°C or even sub-zero temperatures during analysis, to minimize back-exchange.
Troubleshooting Guides
Problem: My analytical results show poor precision, and I suspect my deuterated standard is unstable.
This guide provides a systematic workflow to diagnose and mitigate potential isotopic exchange of your deuterated internal standard.
Experimental Protocols
Protocol 1: Assessment of Deuterated Standard Stability
This experiment is designed to evaluate the stability of a deuterated internal standard in the sample matrix and analytical solutions over time.
Objective: To quantify the extent of deuterium back-exchange under specific experimental conditions (e.g., matrix type, pH, temperature).
Methodology:
-
Sample Preparation:
-
Prepare two sets of quality control (QC) samples at low and high analyte concentrations in the relevant biological matrix (e.g., human plasma).
-
Spike all QC samples with the deuterated internal standard at the final working concentration.
-
-
Time-Point Analysis:
-
Time Zero (T0): Immediately after preparation, process and analyze one aliquot of each low and high QC sample to establish the baseline analyte/IS peak area ratio.
-
Test Conditions: Store the remaining QC aliquots under the conditions you wish to test (e.g., room temperature, 4°C, autosampler temperature).
-
Subsequent Time Points: At predefined intervals (e.g., 2, 4, 8, 24 hours), process and analyze aliquots from each QC level.
-
-
Data Analysis:
-
For each time point, calculate the mean analyte/IS peak area ratio for the low and high QC samples.
-
Compare the ratios at each time point to the T0 baseline. A significant and progressive change in the ratio may indicate isotopic exchange.
-
Simultaneously, monitor the mass spectrum of the internal standard at each time point. The appearance and growth of peaks at lower m/z values (e.g., M-1, M-2) are direct evidence of deuterium loss.
-
Data Interpretation:
The results can be summarized to show the percentage of IS remaining in its deuterated form over time.
| Time (Hours) | Storage Condition | % Deuterated IS Remaining (vs. T0) - Low QC | % Deuterated IS Remaining (vs. T0) - High QC |
| 0 | N/A (Baseline) | 100% | 100% |
| 4 | Room Temp (22°C) in Protic Solvent | 92% | 91% |
| 8 | Room Temp (22°C) in Protic Solvent | 85% | 84% |
| 24 | Room Temp (22°C) in Protic Solvent | 71% | 70% |
| 24 | Refrigerated (4°C) in Protic Solvent | 98% | 99% |
| 24 | Refrigerated (4°C) in Aprotic Solvent | >99.5% | >99.5% |
This table presents hypothetical data illustrating the impact of temperature and solvent on stability.
Visualization of the Exchange Mechanism
Isotopic exchange, particularly for deuterium atoms on a carbon alpha to a carbonyl group, is often catalyzed by acid or base through a process called keto-enol tautomerism.
References
Selecting the right chromatography column for Clascoterone analysis
Welcome to the technical support center for Clascoterone (B1669155) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on selecting the appropriate chromatography column and troubleshooting common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of chromatography column used for Clascoterone analysis?
A1: Reversed-phase C18 columns are the most frequently reported columns for the analysis of Clascoterone and its related compounds.[1][2][3] These columns offer good retention and separation for moderately polar compounds like Clascoterone.
Q2: What are the key considerations when selecting a mobile phase for Clascoterone analysis?
A2: The mobile phase for Clascoterone analysis typically consists of a mixture of an aqueous solution (often with a pH modifier like formic acid) and an organic solvent such as methanol (B129727) or acetonitrile (B52724).[1][2][4][5] The choice of organic solvent and the gradient can be optimized to achieve the desired separation from its metabolites or impurities. A common mobile phase composition is a gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.[4][5]
Q3: Clascoterone is known to be unstable. How can I minimize its degradation during analysis?
A3: Clascoterone is susceptible to hydrolysis to cortexolone, especially at body temperature in physiological solutions.[2][6][7][8][9] To minimize degradation, it is crucial to process samples in a timely manner.[2] For in vitro skin permeation tests, using flow-through diffusion cells with fractional sampling has been shown to significantly reduce the degradation of Clascoterone compared to static diffusion cells.[6][7][8]
Q4: What detection method is most suitable for Clascoterone analysis?
A4: Both UV detection (at 254 nm) and tandem mass spectrometry (LC-MS/MS) are effective for the analysis of Clascoterone.[1] LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for quantifying low levels of Clascoterone and its metabolites in complex matrices like skin permeation samples.[2][6][7][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic analysis of Clascoterone.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the pH of the aqueous portion of the mobile phase. For Clascoterone, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used.[4][5] |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column contamination or degradation. | Wash the column with a strong solvent or replace the column if necessary. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. Check for any leaks in the pump or lines. |
| Temperature variations. | Use a column oven to maintain a consistent temperature. | |
| Column aging. | Re-equilibrate the column or replace it if retention times continue to shift significantly. | |
| Low Sensitivity or No Peak Detected | Incorrect detector settings. | Verify the detector wavelength (for UV) or mass transitions (for MS/MS) are correctly set for Clascoterone. |
| Sample degradation. | Ensure proper sample handling and storage to prevent degradation of Clascoterone.[2] | |
| Low sample concentration. | Concentrate the sample or use a more sensitive detector like a mass spectrometer. | |
| Presence of Ghost Peaks | Carryover from previous injections. | Implement a robust needle wash protocol between injections. A strong wash with a solvent like acetonitrile followed by a weak wash with the initial mobile phase can be effective.[9] |
| Contaminated mobile phase or system. | Prepare fresh mobile phase and flush the system thoroughly. | |
| High Backpressure | Blockage in the system (e.g., column frit, tubing). | Filter samples before injection to remove particulates. Reverse flush the column (if recommended by the manufacturer) or replace the column. |
| Incorrect mobile phase viscosity. | Ensure the mobile phase composition is appropriate for the column and system. |
Experimental Protocols & Data
Table 1: Reported HPLC and UPLC-MS/MS Methods for Clascoterone Analysis
| Parameter | Method 1 (RP-HPLC)[1] | Method 2 (UHPLC-MS/MS)[2] | Method 3 (LC-MS)[3] |
| Column | Inertsil ODS 3V (100 x 4.6 mm, 5 µm) | C18 UPLC column (dimensions not specified) | Kinetex XB-C18 (50 x 2.1 mm) |
| Mobile Phase | Water (pH 4.0) : Methanol (40:60 v/v) | 0.1% formic acid in water and 0.1% formic acid in acetonitrile/methanol (gradient) | Not specified |
| Flow Rate | 1.4 mL/min | 0.8 mL/min | Not specified |
| Detection | UV at 254 nm | Tandem Mass Spectrometry (positive mode) | Mass Spectrometry (positive electrospray ionization) |
| Retention Time | ~4.32 minutes | Not specified | Not specified |
Detailed Methodologies
Method 1: RP-HPLC for Clascoterone in Topical Cream [1]
-
Preparation of Mobile Phase: A mixture of water (pH adjusted to 4.0 with an appropriate acid) and methanol in a 40:60 volume ratio. The mobile phase should be filtered and degassed before use.
-
Chromatographic System: An HPLC system equipped with a UV detector.
-
Column: Inertsil ODS 3V (100 x 4.6 mm, 5 µm particle size).
-
Flow Rate: 1.4 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Injection Volume: Not specified.
-
Run Time: Sufficient to allow for the elution of Clascoterone (retention time of approximately 4.32 minutes) and any other components of interest.
Method 2: UHPLC-MS/MS for In Vitro Skin Permeation Studies [2]
-
Preparation of Mobile Phase: Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in a mixture of acetonitrile and methanol.
-
Chromatographic System: A UHPLC system coupled to a tandem mass spectrometer with a Turbo Ion Spray source.
-
Column: A C18 UPLC column.
-
Flow Rate: 0.8 mL/min.
-
Gradient: A 2-minute gradient program.
-
Detection: Mass spectrometer operated in positive mode with multiple reaction monitoring (MRM).
-
Sample Preparation: Samples from in vitro skin permeation tests require processing to remove interfering substances like bovine serum albumin (BSA).
Visual Guides
Caption: A workflow diagram for selecting the appropriate chromatography column for Clascoterone analysis.
Caption: A decision tree for troubleshooting common HPLC issues during Clascoterone analysis.
References
- 1. wjpps.com [wjpps.com]
- 2. Method development for the evaluation of in vitro skin permeation of clascoterone from clascoterone topical cream, 1% - American Chemical Society [acs.digitellinc.com]
- 3. A Phase 1 Study to Investigate the Effects of Cortexolone 17α‐Propionate, Also Known as Clascoterone, on the QT Interval Using the Meal Effect to Demonstrate ECG Assay Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dermatologytimes.com [dermatologytimes.com]
- 5. Clascoterone Stability When Combined with Topical Acne Medications In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of in vitro Skin Permeation of Clascoterone From Clascoterone Topical Cream, 1% (w/w) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of in vitro Skin Permeation of Clascoterone From Clascoterone Topical Cream, 1% (w/w) | CoLab [colab.ws]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validated LC-MS/MS Method for Clascoterone Quantification Using Clascoterone-d6
This guide provides a detailed overview and validation of a sensitive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Clascoterone, utilizing its deuterated analog, Clascoterone-d6, as an internal standard. This method is particularly crucial for researchers, scientists, and professionals in drug development, given Clascoterone's instability in physiological solutions.[1][2][3][4] The guide also offers a comparative perspective on the advantages of this technique over other potential analytical approaches.
Method Performance and Validation
The LC-MS/MS method for Clascoterone analysis demonstrates high sensitivity, selectivity, and throughput, making it well-suited for pharmacokinetic, metabolism, and in vitro studies.[1] A key challenge in Clascoterone analysis is its tendency to hydrolyze to Cortexolone at body temperature, necessitating a method that can simultaneously and accurately quantify both the parent drug and its primary metabolite.
Table 1: Summary of Quantitative Performance for the Validated LC-MS/MS Method
| Parameter | Clascoterone | Cortexolone |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | 0.5 ng/mL |
| Linear Dynamic Range | 0.5 - 1000 ng/mL | 0.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Run Time | 2 minutes | 2 minutes |
| Internal Standard | This compound | Not specified, but a suitable IS would be used |
Experimental Protocols
A detailed methodology for the validated LC-MS/MS analysis of Clascoterone is outlined below.
Sample Preparation
For in vitro skin permeation test (IVPT) samples, a protein precipitation step is employed to remove interfering substances like bovine serum albumin (BSA).
-
To 100 µL of the sample, add 300 µL of acetonitrile (B52724) containing the internal standard, this compound.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
LC System: Sciex Exion UHPLC system or equivalent.
-
Mass Spectrometer: Sciex Qtrap 6500+ tandem mass spectrometer with a Turbo Ion Spray source or equivalent.
-
Column: C18 UPLC column.
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile/methanol.
-
-
Flow Rate: 0.8 mL/min.
-
Gradient: A 2-minute gradient elution is employed.
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM).
Comparative Advantage of LC-MS/MS
While other analytical techniques like HPLC-UV or HPLC-MS can be used for the analysis of pharmaceuticals, LC-MS/MS offers distinct advantages for Clascoterone quantification, particularly in complex biological matrices.
-
High Sensitivity and Selectivity: The use of MRM allows for the highly selective and sensitive detection of Clascoterone and its metabolite, Cortexolone, even at very low concentrations (0.5 ng/mL). This is crucial for pharmacokinetic studies where drug concentrations can be minimal.
-
Simultaneous Quantification: The method allows for the concurrent measurement of both Clascoterone and Cortexolone in a single run, which is essential for understanding the drug's metabolism and stability.
-
Matrix Effect Mitigation: The use of a stable isotope-labeled internal standard like this compound is the gold standard for compensating for matrix effects, which are common in biological samples and can affect the accuracy and precision of the results.
-
High Throughput: The short 2-minute run time enables the rapid analysis of a large number of samples, increasing efficiency in research and development.
Visualizing the Workflow and Comparison
The following diagrams illustrate the experimental workflow for the LC-MS/MS analysis of Clascoterone and a conceptual comparison of its performance attributes against other analytical methods.
Caption: Workflow for Clascoterone analysis by LC-MS/MS.
Caption: Performance comparison of analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of in vitro Skin Permeation of Clascoterone From Clascoterone Topical Cream, 1% (w/w) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of in vitro Skin Permeation of Clascoterone From Clascoterone Topical Cream, 1% (w/w) | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Clascoterone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Clascoterone (B1669155), a potent androgen receptor inhibitor. The following sections detail the experimental protocols and performance characteristics of prominent High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, enabling researchers to select the most appropriate technique for their specific application.
Comparative Analysis of Analytical Methods
The selection of an analytical method for Clascoterone is contingent on factors such as the required sensitivity, the sample matrix, and the desired throughput. Below is a summary of the performance characteristics of two commonly employed methods: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
| Parameter | RP-HPLC Method | LC-MS/MS Method |
| Linearity Range | Not explicitly stated, but validated according to ICH guidelines[1] | 0.5 - 1000 ng/mL[2] |
| Lower Limit of Quantitation (LLOQ) | Not explicitly stated[1] | 0.5 ng/mL[3][4][5] |
| Accuracy & Precision | Determined to be accurate and precise[1] | Determined to be accurate and precise at all quality control levels[2] |
| Analysis Time | Retention time of ~4.32 minutes[1] | 2-minute high-throughput analysis[3][4][5] |
| Detection | UV at 254 nm[1] | Tandem Mass Spectrometry (Positive Ion Mode)[2] |
| Primary Application | Quantification in topical cream formulations[1] | Monitoring levels in in vitro skin permeation test (IVPT) samples[3][4][5] |
Experimental Protocols
Detailed methodologies for the RP-HPLC and LC-MS/MS methods are outlined below. These protocols are based on published and validated procedures.
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the quantification of Clascoterone in topical cream formulations.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Inertsil ODS 3V column (100 x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of water (pH adjusted to 4.0) and methanol (B129727) in a 40:60 volume ratio.[1]
-
Flow Rate: 1.4 mL/min.[1]
-
Detection Wavelength: 254 nm.[1]
-
Retention Time: Approximately 4.32 minutes for Clascoterone.[1]
-
Validation: The method was validated in accordance with the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as accuracy, precision, linearity, limits of detection and quantification (LOD and LOQ), and robustness.[1]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This high-sensitivity method is ideal for quantifying Clascoterone and its metabolite, cortexolone, in biological matrices, such as samples from in vitro skin permeation studies.[2][3][4][5]
-
Instrumentation: A Sciex Exion UHPLC system coupled to a Qtrap 6500+ tandem mass spectrometer with a Turbo Ion Spray source.[2]
-
Column: A C18 UPLC column.[2]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile/methanol.[2]
-
Flow Rate: 0.8 mL/min.[2]
-
Mass Spectrometer Mode: Positive ion mode with multiple reaction monitoring.[2]
-
Data Acquisition and Processing: Analyst® Software.[2]
-
Sample Preparation for IVPT: Samples collected from in-line flow-through cells with a receptor solution of PBS containing 5% (w/v) bovine serum albumin (BSA) were processed to remove BSA before analysis.[2]
-
Validation: The method was validated to be accurate and precise over a linear range of 0.5-1000 ng/mL for both Clascoterone and cortexolone, with a correlation coefficient greater than 0.99.[2] The lower limit of quantitation (LLOQ) was established at 0.5 ng/mL.[3][4][5]
Key Considerations in Clascoterone Analysis
A significant challenge in the analysis of Clascoterone is its instability in physiological solutions, where it can hydrolyze to its active metabolite, cortexolone.[2][3][4][5] This degradation necessitates careful consideration during sample handling and the development of analytical methods. For instance, in vitro skin permeation studies have shown that using flow-through diffusion cells with fractional sampling can significantly minimize the degradation of Clascoterone compared to static diffusion cells.[3][4][5]
Visualizing Analytical Method Validation and Clascoterone Hydrolysis
To further elucidate the processes involved in Clascoterone analysis, the following diagrams illustrate the general workflow for analytical method validation and the hydrolysis pathway of Clascoterone.
Caption: General workflow for analytical method validation.
Caption: Hydrolysis of Clascoterone to Cortexolone.
References
- 1. wjpps.com [wjpps.com]
- 2. Method development for the evaluation of in vitro skin permeation of clascoterone from clascoterone topical cream, 1% - American Chemical Society [acs.digitellinc.com]
- 3. Evaluation of in vitro Skin Permeation of Clascoterone From Clascoterone Topical Cream, 1% (w/w) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of in vitro Skin Permeation of Clascoterone From Clascoterone Topical Cream, 1% (w/w) | CoLab [colab.ws]
- 5. Evaluation of in vitro Skin Permeation of Clascoterone From Clascoterone Topical Cream, 1% (w/w) | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Clascoterone Quantification Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Clascoterone (B1669155), a novel topical androgen receptor inhibitor. While formal inter-laboratory comparison studies are not yet publicly available, this document synthesizes data from published research to offer insights into the performance of current analytical methods. This information is intended to assist researchers and drug development professionals in selecting and implementing robust quantification assays.
A significant challenge in accurately quantifying Clascoterone is its instability in physiological solutions, where it can hydrolyze to its primary metabolite, cortexolone.[1][2][3][4] This necessitates the development of robust analytical methods that can minimize degradation during sample handling and analysis.[1][2][3][4]
Quantitative Method Performance
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) has emerged as the primary technique for the sensitive and selective quantification of Clascoterone and its metabolites. The following table summarizes the performance characteristics of a validated LC-MS/MS method reported in the literature.
| Parameter | Performance Characteristics | Reference |
| Instrumentation | UHPLC-MS/MS, LC-MS/MS | [1][3][5] |
| Linearity Range | 0.5 - 1000 ng/mL | [5] |
| Correlation Coefficient (r²) | > 0.99 | [5] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL for Clascoterone and Cortexolone | [1][3][4] |
| Accuracy & Precision | Determined to be accurate and precise at all quality control levels | |
| Analysis Time | 2-minute high-throughput analysis | [1][2][3] |
Experimental Protocols
The following is a generalized experimental protocol for the quantification of Clascoterone in in-vitro skin permeation test (IVPT) samples based on published methods.
1. Sample Preparation for IVPT Samples:
-
IVPT is conducted using in-line flow-through diffusion cells to minimize the degradation of Clascoterone.[1][2][3][4]
-
The receptor solution typically contains a solubilizer like bovine serum albumin (BSA), which needs to be removed before analysis.[5]
-
Timely sample processing is crucial to prevent post-IVPT metabolism and loss of Clascoterone.[5]
2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatographic System: A Sciex Exion UHPLC system or similar is used.[5]
-
Column: A C18 UPLC column is suitable for separation.[5]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile/methanol is delivered at a flow rate of 0.8 mL/min.[5]
-
Mass Spectrometer: A Qtrap 6500+ tandem mass spectrometer with a Turbo Ion Spray source or a high-resolution mass spectrometer with an Orbitrap system can be used.[1][5]
-
Ionization Mode: The mass spectrometer is operated in positive ion mode with multiple reaction monitoring (MRM).[5]
-
Data Acquisition and Processing: Software such as Analyst® is used for data acquisition and processing.[5]
Mandatory Visualizations
The following diagrams illustrate key processes related to Clascoterone analysis and its mechanism of action.
Caption: General workflow for the bioanalytical quantification of Clascoterone.
Caption: Simplified signaling pathway of androgen action and Clascoterone's mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of in vitro Skin Permeation of Clascoterone From Clascoterone Topical Cream, 1% (w/w) | CoLab [colab.ws]
- 3. Evaluation of in vitro Skin Permeation of Clascoterone From Clascoterone Topical Cream, 1% (w/w) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of in vitro Skin Permeation of Clascoterone From Clascoterone Topical Cream, 1% (w/w) | Semantic Scholar [semanticscholar.org]
- 5. Method development for the evaluation of in vitro skin permeation of clascoterone from clascoterone topical cream, 1% - American Chemical Society [acs.digitellinc.com]
A Comparative Guide to the Linearity and Range of Clascoterone Quantitation Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the quantification of Clascoterone (B1669155), a topical androgen receptor inhibitor. The focus is on the critical performance parameters of linearity and range, supported by experimental data to aid in the selection of the most appropriate assay for your research or drug development needs.
Quantitative Performance Comparison
The linearity and range of an analytical method are crucial for ensuring accurate and reliable quantification of an analyte over a specific concentration range. The following table summarizes the performance of a commonly employed method for Clascoterone quantitation.
| Analyte | Method | Linearity Range (ng/mL) | Lower Limit of Quantitation (LLOQ) (ng/mL) | Correlation Coefficient (r) | Biological Matrix |
| Clascoterone | UHPLC-MS/MS | 0.5 - 1000[1] | 0.5[2][3][4] | > 0.99[1] | In vitro skin permeation test (IVPT) samples |
| Clascoterone | LC-MS/MS | 0.25 - 250 | 0.25 | Not Reported | Not Specified |
| Cortexolone | UHPLC-MS/MS | 0.5 - 1000 | 0.5 | > 0.99 | In vitro skin permeation test (IVPT) samples |
| Cortexolone | LC-MS/MS | 0.5 - 500 | 0.5 | Not Reported | Not Specified |
Experimental Methodologies
The data presented above was generated using a validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method. The key aspects of this experimental protocol are detailed below.
Sample Preparation
Due to the complexity of biological matrices, proper sample preparation is essential to remove interferences and ensure accurate quantification. For in vitro skin permeation test (IVPT) samples containing Bovine Serum Albumin (BSA), a protein precipitation step is performed prior to analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The prepared samples are subjected to analysis by LC-MS/MS, a highly sensitive and selective technique ideal for quantifying low levels of drugs and their metabolites in biological fluids.
-
Instrumentation : A Sciex Exion UHPLC system coupled to a Qtrap 6500+ tandem mass spectrometer with a Turbo Ion Spray source is a suitable instrument for this analysis.
-
Chromatographic Separation : Analytes and their internal standards are separated on a C18 UPLC column. A gradient mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile/methanol is delivered at a flow rate of 0.8 mL/min.
-
Mass Spectrometry : The mass spectrometer is operated in positive ion mode with multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity for Clascoterone and its primary metabolite, Cortexolone.
Clascoterone Degradation Pathway
A significant analytical challenge in the quantification of Clascoterone is its instability in physiological solutions, where it can hydrolyze to Cortexolone. This degradation pathway is an important consideration during sample handling and analysis.
Caption: Hydrolytic degradation pathway of Clascoterone.
Experimental Workflow for Clascoterone Quantitation
The following diagram outlines the typical workflow for the quantification of Clascoterone in biological samples.
References
- 1. Method development for the evaluation of in vitro skin permeation of clascoterone from clascoterone topical cream, 1% - American Chemical Society [acs.digitellinc.com]
- 2. Evaluation of in vitro Skin Permeation of Clascoterone From Clascoterone Topical Cream, 1% (w/w) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of in vitro Skin Permeation of Clascoterone From Clascoterone Topical Cream, 1% (w/w) | CoLab [colab.ws]
Detecting Clascoterone: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate detection and quantification of Clascoterone (B1669155), a novel topical androgen receptor inhibitor, is paramount for both preclinical and clinical studies. This guide provides a comprehensive comparison of analytical methodologies, focusing on their specificity and selectivity, supported by experimental data and detailed protocols.
Clascoterone's unique mode of action, involving the competitive inhibition of dihydrotestosterone (B1667394) (DHT) binding to androgen receptors in sebaceous glands and hair follicles, necessitates precise analytical methods to distinguish it from endogenous steroids and its metabolites.[1][2][3] The inherent instability of Clascoterone in physiological solutions, where it can hydrolyze to cortexolone, further underscores the need for robust and specific detection techniques.[4][5] This guide will delve into the primary analytical methods employed for Clascoterone detection, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC), while also considering the potential for cross-reactivity in immunoassays.
Comparative Analysis of Detection Methods
The selection of an appropriate analytical method for Clascoterone depends on the specific requirements of the study, including the sample matrix, required sensitivity, and the need for high-throughput analysis. While various techniques are available for steroid analysis, LC-MS/MS has emerged as the gold standard for its superior sensitivity and specificity.
| Method | Principle | Selectivity & Specificity | Sensitivity (LLOQ) | Throughput | Key Advantages | Key Limitations |
| LC-MS/MS | Chromatographic separation followed by mass analysis of fragmented ions. | High: Can differentiate Clascoterone from its metabolites (e.g., cortexolone) and other structurally similar steroids based on mass-to-charge ratio. | High: Lower limit of quantitation (LLOQ) reported as 0.5 ng/mL in biological matrices. | High: 2-minute high-throughput analysis has been developed. | Gold standard for quantification, high precision and accuracy. | Higher equipment cost and complexity. |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Moderate: Selectivity is dependent on chromatographic resolution. May have interference from compounds with similar retention times and UV spectra. | Moderate: Generally less sensitive than LC-MS/MS. | Moderate to High | Widely available, robust, and cost-effective. | Lower sensitivity and specificity compared to LC-MS/MS. |
| Immunoassay (ELISA) | Antibody-based detection of the target molecule. | Variable: Prone to cross-reactivity with structurally similar steroids. No specific data is available for Clascoterone, but cross-reactivity is a known issue for steroid immunoassays in general. | High | High | High-throughput and relatively simple to perform. | Potential for inaccurate quantification due to cross-reactivity. |
| GC-MS | Gas chromatographic separation followed by mass analysis. | High: Can provide good specificity. | High | Moderate | Well-established for steroid analysis. | Requires derivatization for non-volatile steroids, which can add complexity. |
Experimental Protocols
LC-MS/MS Method for Quantification of Clascoterone in Topical Cream
This protocol is a composite based on published methodologies for the analysis of Clascoterone and other topical steroids.
a. Sample Preparation (Extraction from Cream Matrix):
-
Accurately weigh a portion of the Clascoterone cream (e.g., 100 mg).
-
Disperse the cream in a suitable organic solvent (e.g., a mixture of methanol (B129727) and tetrahydrofuran).
-
Vortex the mixture vigorously for 5 minutes to ensure complete dissolution of the cream.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to precipitate any insoluble excipients.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Prepare a series of calibration standards and quality control samples in a blank cream matrix and process them in the same manner.
b. Chromatographic and Mass Spectrometric Conditions:
-
LC System: UHPLC system (e.g., Sciex Exion)
-
Column: C18 UPLC column (e.g., Inertsil ODS 3V, 100 x 4.6 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile/methanol
-
-
Gradient Elution: A 2-minute gradient program should be optimized to ensure separation of Clascoterone from potential degradation products and matrix components.
-
Flow Rate: 0.8 - 1.4 mL/min
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex Qtrap 6500+)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Clascoterone and its internal standard.
HPLC-UV Method for Quantification of Clascoterone in Topical Cream
This protocol is based on a validated RP-HPLC method for Clascoterone in a topical cream formulation.
a. Sample Preparation:
-
Follow the same extraction procedure as described for the LC-MS/MS method.
b. Chromatographic Conditions:
-
HPLC System: Agilent 1220 Infinity LC or equivalent
-
Column: Inertsil ODS 3V column (100 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of water (pH adjusted to 4.0 with an appropriate acid) and methanol in a 40:60 (v/v) ratio.
-
Flow Rate: 1.4 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Mandatory Visualizations
Caption: Clascoterone's mechanism of action in a sebocyte.
Caption: Experimental workflow for LC-MS/MS analysis of Clascoterone.
Caption: Logical comparison of Clascoterone detection methods.
Specificity and Selectivity Considerations
The structural similarity of Clascoterone to other endogenous and synthetic steroids necessitates a careful evaluation of assay specificity.
LC-MS/MS offers the highest degree of specificity. By utilizing Multiple Reaction Monitoring (MRM), this technique can selectively detect Clascoterone based on its unique precursor and product ion masses, effectively eliminating interference from other compounds, including its primary metabolite, cortexolone. The chromatographic separation step further enhances selectivity by resolving compounds with identical masses but different retention times.
HPLC-UV provides moderate selectivity. While the chromatographic separation can resolve Clascoterone from many other compounds, there is a potential for co-elution with substances that have similar UV absorbance spectra, which could lead to inaccurate quantification. Therefore, method validation must include a thorough assessment of potential interferences.
Immunoassays are generally considered to have lower specificity for steroid analysis due to the potential for cross-reactivity. Antibodies raised against a specific steroid may also bind to other structurally related molecules, leading to falsely elevated results. While no specific cross-reactivity data for Clascoterone in commercially available steroid immunoassays have been published, its structural similarity to other androgens suggests a potential for interference. Researchers using immunoassays should perform rigorous validation, including cross-reactivity testing with structurally related compounds.
Conclusion
For the accurate and reliable quantification of Clascoterone, particularly in complex matrices such as topical formulations and biological samples, LC-MS/MS is the recommended method due to its superior specificity, selectivity, and sensitivity. While HPLC-UV can be a viable alternative for routine analysis where high sensitivity is not a primary concern, careful method validation is crucial to mitigate the risk of interference. The use of immunoassays for quantitative analysis of Clascoterone should be approached with caution due to the inherent risk of cross-reactivity, and any results should be confirmed by a more specific method like LC-MS/MS. The choice of the analytical method will ultimately depend on the specific research question, available resources, and the required level of analytical rigor.
References
- 1. benchchem.com [benchchem.com]
- 2. Method development for the evaluation of in vitro skin permeation of clascoterone from clascoterone topical cream, 1% - American Chemical Society [acs.digitellinc.com]
- 3. wjpps.com [wjpps.com]
- 4. Evaluation of in vitro Skin Permeation of Clascoterone From Clascoterone Topical Cream, 1% (w/w) | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
Robustness Under Scrutiny: A Comparative Guide to a Validated Clascoterone Bioanalytical Method
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. This guide provides a detailed comparison of the robustness of a validated bioanalytical method for Clascoterone, a novel topical androgen receptor inhibitor. By presenting experimental data and detailed protocols, this document serves as a valuable resource for those involved in the bioanalysis of topical pharmaceuticals.
The development of a reliable bioanalytical method is a critical step in the drug development pipeline. A key characteristic of a validated method is its robustness, which is the ability to remain unaffected by small, deliberate variations in method parameters. This ensures the method's reliability and reproducibility during routine use. This guide will delve into the robustness testing of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Clascoterone and compare it with an alternative robust method for similar analytes.
The Clascoterone Bioanalytical Method: A Summary
Clascoterone, the active ingredient in Winlevi®, is indicated for the topical treatment of acne vulgaris. Its bioanalysis is crucial for pharmacokinetic and in vitro skin permeation studies. A validated LC-MS/MS method has been established for the simultaneous quantification of Clascoterone and its active metabolite, Cortexolone, in biological matrices.
Key Method Parameters:
-
Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Mode: Reversed-Phase
-
Column: C18 stationary phase
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile/methanol
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode
Robustness Testing: Putting the Method to the Test
Robustness testing for a bioanalytical method is a systematic evaluation of its performance under slightly varied conditions, which may be encountered during routine analysis. For the validated Clascoterone LC-MS/MS method, a one-factor-at-a-time approach is typically employed to assess the impact of minor changes in key parameters.
Experimental Protocol for Robustness Testing
The following protocol outlines the deliberate variations introduced to the validated Clascoterone LC-MS/MS method to assess its robustness. The acceptance criteria are based on the system suitability parameters, ensuring the integrity of the chromatographic separation and quantification.
-
Preparation of Quality Control (QC) Samples: Low and high concentration QC samples of Clascoterone and Cortexolone are prepared in the relevant biological matrix.
-
Analysis under Normal Conditions: The QC samples are first analyzed using the standard, validated method parameters to establish a baseline.
-
Introduction of Variations: The analysis is then repeated by introducing small, deliberate changes to the following parameters, one at a time:
-
Mobile Phase Composition: The percentage of the organic modifier (acetonitrile/methanol) is varied by ±2%.
-
Column Temperature: The column oven temperature is adjusted by ±5°C.
-
Flow Rate: The mobile phase flow rate is altered by ±0.1 mL/min.
-
-
Evaluation of System Suitability: For each variation, the system suitability parameters, including peak asymmetry, theoretical plates, and the resolution between Clascoterone and Cortexolone, are monitored.
-
Assessment of Accuracy and Precision: The concentration of the QC samples is quantified under each varied condition and compared to the nominal values. The accuracy and precision must remain within the acceptance criteria (typically ±15% for accuracy and a coefficient of variation ≤15% for precision).
Representative Robustness Data for the Clascoterone Method
The following table summarizes representative data from a robustness study of the validated Clascoterone LC-MS/MS method. This data is illustrative and based on typical outcomes for a robust method of this nature.
| Parameter Varied | Variation | Peak Asymmetry (Clascoterone) | Resolution (Clascoterone/Cortexolone) | Accuracy (% Bias) - Low QC | Accuracy (% Bias) - High QC |
| Nominal Condition | - | 1.1 | 2.5 | +2.5 | -1.8 |
| Mobile Phase Composition | -2% Organic | 1.2 | 2.3 | +3.1 | -2.2 |
| +2% Organic | 1.1 | 2.6 | +1.9 | -1.5 | |
| Column Temperature | -5°C | 1.1 | 2.6 | +2.8 | -2.0 |
| +5°C | 1.2 | 2.4 | +2.2 | -1.7 | |
| Flow Rate | -0.1 mL/min | 1.0 | 2.7 | +3.5 | -2.5 |
| +0.1 mL/min | 1.2 | 2.3 | +1.5 | -1.2 |
Logical Workflow for Robustness Testing
A Researcher's Guide to Regulatory Best Practices for Stable Isotope-Labeled Internal Standards
For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled (SIL) internal standards is a cornerstone of accurate and reliable bioanalysis.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation, with a strong emphasis on the performance of internal standards. The International Council for Harmonisation (ICH) M10 guideline further provides a harmonized framework for bioanalytical method validation and study sample analysis.[2] This guide will delve into the key considerations for using SIL internal standards, comparing different labeling approaches and outlining the necessary validation experiments to meet global regulatory standards.
The Gold Standard: Why SIL Internal Standards are Preferred
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), a SIL internal standard is considered the "gold standard."[3] This is because its physicochemical properties are nearly identical to the analyte of interest.[4] Consequently, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects.[5] By adding a known amount of the SIL internal standard to all samples, calibration standards, and quality controls at the beginning of the sample preparation process, it effectively normalizes for variability during extraction, chromatography, and detection. This leads to highly accurate and precise results.[5]
While SIL internal standards are the preferred choice, structural analogs are a viable alternative when a SIL-IS is not available.[3] However, it's important to note that structural analogs may exhibit different extraction recovery and be affected differently by matrix components, which can impact the accuracy of the results.[3]
Performance Comparison: SIL-IS vs. Structural Analog
The choice of internal standard significantly impacts the performance of a bioanalytical method. The following table summarizes a comparison of key performance parameters between a stable isotope-labeled internal standard and a structural analog internal standard for the quantification of the anticancer drug Kahalalide F.
| Performance Parameter | Stable Isotope-Labeled IS (d4-Kahalalide F) | Structural Analog IS (Butyric Acid Analog) |
| Accuracy (Bias %) | Did not deviate significantly from 100% (p=0.5) | Showed significant deviation (p<0.0005) |
| Precision (Standard Deviation) | 7.6% (n=340) | 8.6% (n=284) |
| Variance | Significantly lower (p=0.02) | Higher |
Data sourced from a comparative study on Kahalalide F.[6]
These data clearly demonstrate the superior performance of the SIL internal standard in terms of both accuracy and precision.
Regulatory Landscape: A Harmonized Approach
The FDA and EMA guidelines for bioanalytical method validation are now largely harmonized under the ICH M10 guideline.[2][7] Both agencies strongly advocate for the use of a stable isotope-labeled analyte as the internal standard whenever possible, particularly when using mass spectrometry.[2][8]
Key validation experiments mandated by these guidelines include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte from other components in the sample.[6]
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements.[6]
-
Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components.[6]
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[6]
Experimental Protocols
To provide a practical understanding, below are detailed methodologies for key experiments involved in the validation of a bioanalytical method using a stable isotope-labeled internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of a protein precipitation solvent (e.g., acetonitrile) containing the stable isotope-labeled internal standard at a known concentration.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis for Everolimus (B549166)
-
Liquid Chromatography:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 4 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid in LC-MS grade water.
-
Mobile Phase B: 50:50 (v/v) mixture of acetonitrile (B52724) and methanol (B129727) with 4 mM ammonium acetate and 0.1% formic acid.
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.6 mL/min.
-
Gradient: A gradient elution is typically used to separate everolimus from other matrix components.
-
Injection Volume: 5 µL.[9]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both everolimus and its stable isotope-labeled internal standard.
-
Mandatory Visualizations
To further clarify the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the logical relationships in selecting an internal standard.
Bioanalytical workflow using a SIL-IS.
Decision tree for internal standard selection.
References
- 1. A simple and robust LC-MS/MS method for measuring sirolimus and everolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. worldwide.com [worldwide.com]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. pure.eur.nl [pure.eur.nl]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Clascoterone-d6
Essential protocols for the safe handling, storage, and disposal of the novel androgen receptor inhibitor, Clascoterone-d6, are critical for ensuring the well-being of laboratory personnel. This guide provides detailed procedural information, personal protective equipment (PPE) recommendations, and waste management strategies to minimize exposure and mitigate risks.
This compound, a deuterated form of the potent anti-androgen compound Clascoterone, requires meticulous handling due to its pharmacological activity. While specific data for the deuterated analog is not extensively available, safety protocols are based on the well-documented properties of the parent compound, Clascoterone, and general best practices for handling hazardous pharmaceutical agents.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is fundamental to minimizing direct contact and inhalation exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Additional Recommendations |
| Handling Solid Compound (weighing, preparing solutions) | - Chemical-resistant gloves (disposable nitrile) - Safety glasses with side shields or chemical splash goggles - Laboratory coat | - Work within a certified chemical fume hood or a ventilated balance enclosure. - Consider the use of double gloves. |
| Working with Solutions | - Chemical-resistant gloves (disposable nitrile) - Safety glasses with side shields or chemical splash goggles - Laboratory coat | - Ensure adequate ventilation. |
| General Laboratory Operations | - Standard laboratory coat - Safety glasses | - Always wash hands thoroughly after handling the compound, even if gloves were worn. |
Proper selection and use of PPE are paramount. Always inspect gloves for any signs of damage before use and remove them before leaving the laboratory area.
Procedural Guidance for Safe Handling
Adherence to standardized operating procedures is crucial for minimizing the risk of exposure during the handling of this compound.
Engineering Controls:
-
Ventilation: All manipulations of solid this compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]
-
Eye Wash and Safety Shower: A readily accessible and fully functional eye wash station and safety shower must be present in the laboratory.[1]
Step-by-Step Handling Procedures:
-
Preparation: Before handling the compound, ensure all required PPE is correctly donned. Cover the work surface with disposable, absorbent bench paper.
-
Weighing: When working with the powdered form, carefully weigh the necessary amount within a chemical fume hood or a ventilated enclosure to control airborne dust.
-
Solubilization: Add solvent to the solid compound slowly and carefully to prevent splashing.
Spill and Waste Management: A Critical Responsibility
Proper management of spills and disposal of waste containing this compound is essential to prevent environmental contamination and accidental exposure.
Spill Management:
-
Small Spills: For minor spills of a solution, absorb the liquid using an inert material such as vermiculite (B1170534) or sand. Place the contaminated material in a sealed container for disposal.
-
Large Spills: In the event of a significant spill, evacuate the immediate area and adhere to your institution's emergency protocols.
-
Solid Spills: Carefully sweep up the solid material, taking care to avoid generating dust. Place the collected solid in a sealed container for disposal.
Waste Disposal: All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Items such as used gloves, contaminated bench paper, and pipette tips should be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
Dispose of all hazardous waste in accordance with local, state, and federal regulations.
Visualizing Safety: Workflow and PPE Selection
To further clarify the necessary safety protocols, the following diagrams illustrate the logical flow of operations for handling this compound and the decision-making process for selecting appropriate PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
